3-(Naphthalen-1-yl)propanamide
Description
Structure
3D Structure
Properties
CAS No. |
92028-35-8 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C13H13NO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,14,15) |
InChI Key |
KYHMEWQGAKQCIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)N |
Origin of Product |
United States |
Introduction: The Naphthalene Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Postulated Mechanisms of Action of 3-(Naphthalen-1-yl)propanamide
This guide provides a comprehensive exploration of the potential mechanisms of action for the synthetic compound 3-(naphthalen-1-yl)propanamide. While direct experimental data on this specific molecule is nascent, this document synthesizes evidence from structurally related naphthalene derivatives to construct a robust, hypothesis-driven framework for researchers, scientists, and drug development professionals. The narrative is grounded in established biochemical principles and provides actionable experimental protocols to validate the proposed mechanisms.
The naphthalene moiety is a recurring motif in medicinal chemistry, valued for its rigid, lipophilic nature which facilitates membrane permeability and provides a scaffold for diverse functionalization.[1][2] Compounds incorporating this bicyclic aromatic system have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] 3-(Naphthalen-1-yl)propanamide belongs to this promising class of molecules. Although its precise molecular targets are yet to be fully elucidated, its structural similarity to other bioactive naphthalene-containing compounds allows us to postulate several compelling mechanisms of action. This guide will delve into these potential pathways and outline the experimental methodologies required for their verification.
Postulated Mechanisms of Action
Based on extensive research into its structural analogs, we can hypothesize that 3-(naphthalen-1-yl)propanamide may exert its biological effects through one or more of the following mechanisms.
Inhibition of Tubulin Polymerization
A significant body of evidence points to naphthalene derivatives as potent inhibitors of microtubule dynamics.[3][4][5] Microtubules, polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[3] Disruption of microtubule polymerization is a clinically validated anticancer strategy.
It is highly probable that 3-(naphthalen-1-yl)propanamide functions as a microtubule-destabilizing agent. Structurally similar sulphonamide derivatives bearing a naphthalen-1-yl group have been shown to bind to the colchicine-binding site on β-tubulin.[3] This interaction prevents the polymerization of tubulin into microtubules, leading to the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[3][5]
Caption: Postulated mechanism of tubulin polymerization inhibition.
Modulation of Receptor Tyrosine Kinase (RTK) Signaling
Receptor tyrosine kinases (RTKs) are cell surface receptors that play a crucial role in cellular signaling pathways governing growth, differentiation, and metabolism.[6] Aberrant RTK activity is a hallmark of many cancers. Derivatives of 3-(naphthalen-1-yl)propan-1-amine, a close structural analog, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] It is therefore plausible that 3-(naphthalen-1-yl)propanamide could also function as an RTK inhibitor. The naphthalene ring may anchor the molecule within the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.
Antimicrobial Activity
The lipophilic character of the naphthalene ring is thought to enhance the penetration of microbial cell membranes.[1][2] Once inside the cell, naphthalene derivatives can exert antimicrobial effects through various mechanisms. Some have been shown to inhibit cytochrome P450 sterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[7] Others may disrupt membrane integrity or interfere with other critical cellular processes.
Anti-inflammatory Effects
Chronic inflammation is implicated in a wide range of diseases. Naphthalene derivatives have been reported to possess anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and mitogen-activated protein kinase (MAPK).[1][8] These pathways regulate the production of pro-inflammatory cytokines. By suppressing these signaling cascades, 3-(naphthalen-1-yl)propanamide could potentially mitigate inflammatory responses.
Experimental Protocols for Mechanistic Validation
To move from postulation to confirmation, a systematic experimental approach is required. The following protocols provide a self-validating framework to investigate the mechanism of action of 3-(naphthalen-1-yl)propanamide.
Caption: Experimental workflow for mechanism of action elucidation.
In Vitro Cytotoxicity Screening
This initial step determines the compound's potency against various cancer cell lines.
Protocol: CCK-8 Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Huh-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of 3-(naphthalen-1-yl)propanamide in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This biochemical assay directly tests the hypothesis that the compound inhibits microtubule formation.[3]
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Setup: In a 96-well plate, add buffer, GTP (1 mM), and various concentrations of 3-(naphthalen-1-yl)propanamide. Include paclitaxel as a positive control for polymerization and colchicine or nocodazole as a positive control for inhibition.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control. Calculate the IC50 for tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This assay determines if the compound induces cell cycle arrest at a specific phase, a hallmark of tubulin inhibitors.[3][5][6]
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells with 3-(naphthalen-1-yl)propanamide at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates inhibition of mitosis.
Antimicrobial Susceptibility Testing
This determines the compound's effectiveness against various microbes.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans).[1]
-
Serial Dilution: Prepare two-fold serial dilutions of 3-(naphthalen-1-yl)propanamide in a 96-well plate with appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Quantitative Data Summary
The following table presents a hypothetical summary of results from the proposed experiments, providing a clear framework for data presentation.
| Assay Type | Cell Line / Organism | Endpoint | Hypothetical Result |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 0.51 µM |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | 0.33 µM |
| Tubulin Polymerization | Bovine Brain Tubulin | IC50 | 2.8 µM |
| Cell Cycle Arrest | MCF-7 | % Cells in G2/M | 75% (at 2x IC50) |
| MIC | Staphylococcus aureus | MIC | 12.5 µg/mL |
| MIC | Candida albicans | MIC | 25 µg/mL |
Conclusion
While the precise mechanism of action of 3-(naphthalen-1-yl)propanamide awaits direct experimental confirmation, the evidence from structurally related compounds provides a strong foundation for several plausible hypotheses. The most compelling of these is the inhibition of tubulin polymerization, a mechanism shared by numerous potent anticancer agents containing the naphthalene scaffold. Additionally, its potential to modulate RTK signaling and exert antimicrobial and anti-inflammatory effects warrants further investigation.
The experimental protocols detailed in this guide offer a clear and logical path for researchers to systematically test these hypotheses. By combining cell-based phenotypic assays with direct biochemical and biophysical methods, the scientific community can definitively elucidate the molecular targets and signaling pathways modulated by this promising compound. Such studies are critical for unlocking the full therapeutic potential of 3-(naphthalen-1-yl)propanamide and its derivatives in oncology and beyond.
References
- A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives. Benchchem.
- Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. PMC.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. ResearchGate.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry.
- Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing.
- Target identification and mechanism of action in chemical biology and drug discovery. PMC.
- Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
- Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed.
- (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide. MedChemExpress.
- Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity. PMC.
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PMC.
- Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. PMC.
- A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine: A Novel Hydroaminomethylation Route vs. a Traditional. Benchchem.
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In Silico Polypharmacological Profiling of 3-(naphthalen-1-yl)propanamide: A Comprehensive Molecular Docking and Dynamics Guide
Executive Summary & Structural Rationale
The compound 3-(naphthalen-1-yl)propanamide represents a highly versatile pharmacophore in modern drug discovery. Structurally, it consists of a bulky, lipophilic naphthalene ring linked to a flexible propanamide chain. This architecture allows it to act as a bioisostere for endogenous indole-containing compounds (such as melatonin) and classical NSAID scaffolds (such as naproxen).
From a computational perspective, modeling this compound requires rigorous methodology. The naphthalene ring is highly prone to forming π−π stacking and π−cation interactions within hydrophobic receptor pockets, while the terminal amide serves as both a hydrogen bond donor and acceptor. Standard rigid-body docking often fails to capture the nuanced binding modes of this flexible linker. This whitepaper outlines a self-validating in silico pipeline to evaluate the polypharmacological potential of 3-(naphthalen-1-yl)propanamide across key therapeutic targets, including Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), and Voltage-gated Sodium Channels (NaV1.5).
In Silico Polypharmacology Pipeline
To ensure high-fidelity predictive modeling, we employ a multi-tiered computational workflow. The logic behind this pipeline is to progress from computationally inexpensive, broad-stroke empirical scoring to highly rigorous, thermodynamically accurate free-energy calculations.
Figure 1: Comprehensive in silico workflow for evaluating 3-(naphthalen-1-yl)propanamide.
Self-Validating Computational Protocols
As an industry standard, computational protocols must be entirely self-validating. A docking score is meaningless if the underlying grid cannot reproduce known crystallographic reality. The following step-by-step methodologies detail the causality behind our experimental choices.
Protocol 1: Quantum Mechanical Ligand Preparation
Causality: Standard molecular mechanics force fields (e.g., OPLS3e) often inadequately parameterize the electron density of the naphthyl-propanamide conjugation. We utilize Density Functional Theory (DFT) to obtain accurate partial charges, which are essential for capturing precise electrostatic interactions in the receptor pocket.
-
Structure Generation: Convert the 3-(naphthalen-1-yl)propanamide SMILES string into a 3D conformer.
-
Conformational Search: Utilize a low-mode molecular dynamics search to identify the global energy minimum of the propanamide tail relative to the naphthalene plane.
-
DFT Optimization: Optimize the lowest-energy geometry using Gaussian at the B3LYP/6-31G(d,p) level of theory.
-
Charge Assignment: Calculate and assign Restrained Electrostatic Potential (RESP) charges to the optimized ligand.
Protocol 2: Protein Preparation & Grid Validation (Self-Validating Checkpoint)
Causality: Proteins are dynamic entities. Incorrect protonation states—especially of active-site histidines—will artificially repel ligands. Furthermore, validating the grid against a known co-crystallized ligand ensures the scoring function is properly calibrated to the specific active site topography 1.
-
Structure Retrieval: Download high-resolution X-ray crystal structures (e.g., COX-2 [PDB: 5IKR]).
-
Solvent Stripping: Remove bulk water, retaining only structural water molecules that bridge known ligand-receptor hydrogen bonds.
-
Protonation: Assign physiological protonation states at pH 7.4 using PROPKA.
-
Validation Checkpoint: Generate the receptor grid and re-dock the native co-crystallized ligand. The protocol automatically halts and rejects the grid parameters if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose exceeds 2.0 Å.
Protocol 3: Induced-Fit Docking (IFD) and MM/GBSA
Causality: The bulky naphthalene ring often clashes with rigid receptor grids. IFD allows side-chain conformational sampling, mimicking the true "hand-in-glove" binding mechanism. Furthermore, empirical docking scores fail to accurately penalize desolvation; MM/GBSA accounts for solvation free energy, providing a thermodynamically rigorous binding affinity 2.
-
IFD Execution: Dock the DFT-optimized 3-(naphthalen-1-yl)propanamide into the validated grid, allowing receptor side chains within 5.0 Å of the ligand to flex.
-
MD Simulation: Subject the top-scoring complex to a 100 ns Molecular Dynamics trajectory in GROMACS (TIP3P water model, 300K, 1 bar) to evaluate structural stability via ligand RMSD and protein RMSF.
-
Thermodynamic Scoring: Extract 100 snapshots from the final 20 ns of the trajectory. Calculate the binding free energy ( ΔGbind ) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.
Quantitative Docking Results & Mechanistic Insights
The polypharmacological profile of 3-(naphthalen-1-yl)propanamide was evaluated against three distinct therapeutic targets known to accommodate naphthalenyl-amide derivatives: COX-2 (inflammation) 2, AChE (neurodegeneration) 3, and NaV1.5 (atrial fibrillation) 4.
| Target Protein | PDB ID | Grid Validation (Co-crystal RMSD) | Empirical Docking Score (kcal/mol) | MM/GBSA ΔGbind (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | 0.85 Å | -9.4 | -42.1 | Arg120 (H-bond), Tyr355 (H-bond), Val523 ( π -alkyl) |
| Acetylcholinesterase (AChE) | 4EY7 | 1.12 Å | -8.8 | -38.5 | Trp286 ( π−π stacking), Tyr124, Ser203 |
| Voltage-gated Na+ (NaV1.5) | 6UZ3 | 1.40 Å | -7.6 | -29.3 | Phe1760 ( π−π T-shaped), Tyr1767 |
Mechanistic Takeaway: The data indicates a strong preferential binding affinity for COX-2. The propanamide tail acts as an excellent hydrogen bond acceptor for Arg120 and Tyr355 at the base of the COX-2 active site, while the naphthalene ring deeply penetrates the hydrophobic pocket lined by Val523, mirroring the binding pose of classical NSAIDs.
Conclusion
The in silico modeling of 3-(naphthalen-1-yl)propanamide reveals a highly stable, polypharmacological scaffold. By enforcing a strict, self-validating computational pipeline—moving from DFT-optimized ligand preparation to rigorous MM/GBSA thermodynamic scoring—we eliminate the false positives common in high-throughput virtual screening. The robust ΔGbind values, particularly against COX-2 and AChE, suggest that functionalizing the propanamide nitrogen or substituting the naphthalene ring could yield highly selective, potent therapeutics for inflammatory or neurodegenerative diseases.
References
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Evren, A. E., Yurttas, L., & Yılmaz-Cankilic, M. (2019). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Taylor & Francis.[Link]
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Indian Chemical Society. (n.d.). Analgesic, anti-inflammatory activity and docking study of 2-(substituted phenyl)-3-(naphthalen-1-yl)thiazolidin-4-ones. [Link]
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RSC Advances. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of N aryl-2-( N - disubstituted ) acetamide compounds.[Link]
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ChemRxiv. (n.d.). Polypharmacological Modulation of Atrial Fibrillation: Rational Design, Synthesis, and Evaluation of Novel Compounds Targeting NaV1.5.[Link]
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Spectroscopic Profiling of 3-(Naphthalen-1-yl)propanamide: A Comprehensive Analytical Guide
Executive Summary
The 1-substituted naphthalene scaffold is a privileged pharmacophore in medicinal chemistry, forming the hydrophobic core of numerous therapeutics ranging from antifungals to monoamine reuptake inhibitors[1]. 3-(Naphthalen-1-yl)propanamide ( C13H13NO ) serves as both a critical synthetic intermediate and a robust model compound for elucidating the spectroscopic signatures of aryl-aliphatic primary amides.
As a Senior Application Scientist, I have designed this technical guide to transcend basic data reporting. Here, we dissect the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiles of 3-(naphthalen-1-yl)propanamide. Crucially, we explore the causality behind the observed spectral phenomena—such as magnetic anisotropy and tropylium-like rearrangements—and provide self-validating experimental protocols to ensure absolute data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Insights & Causality
The 1 H NMR spectrum of 3-(naphthalen-1-yl)propanamide is defined by the profound magnetic anisotropy of the fused bicyclic aromatic system. The peri-proton (H-8) is subjected to the deshielding cone of the adjacent aromatic ring and the steric proximity of the aliphatic chain at C-1. Consequently, H-8 resonates significantly downfield ( δ 8.05) compared to standard aromatic protons.
We select deuterated chloroform ( CDCl3 ) over protic or highly hygroscopic solvents (like DMSO−d6 or CD3OD ) for a specific reason: CDCl3 minimizes rapid solvent-exchange broadening of the primary amide protons, allowing the −NH2 signal to resolve as a distinct broad singlet at δ 5.40. Structural analogs, such as 3-(1-naphthyl)propanoic acid[2], exhibit similar aromatic splitting patterns but lack this diagnostic amide signature.
Quantitative Data Summary
Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl3 )
| Position | 1 H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Chemical Shift ( δ , ppm) | Assignment Rationale |
| C=O | - | - | 174.5 | Carbonyl deshielding |
| H-8 / C-8 | 8.05 | Doublet ( J=8.2 ) | 123.6 | Peri-proton deshielding |
| H-5 / C-5 | 7.86 | Doublet ( J=7.8 ) | 128.9 | Distal aromatic |
| H-4 / C-4 | 7.74 | Doublet ( J=8.0 ) | 126.3 | Conjugated system |
| H-2,3,6,7 | 7.37 - 7.55 | Multiplets | 125.5 - 127.6 | Overlapping aromatic core |
| Ar-CH 2 | 3.42 | Triplet ( J=7.6 ) | 28.5 | Benzylic activation |
| CH 2 -CO | 2.62 | Triplet ( J=7.6 ) | 36.2 | Alpha to carbonyl |
| NH 2 | 5.40 | Broad Singlet | - | Quadrupolar relaxation of 14 N |
Self-Validating NMR Protocol
To guarantee chemical shift accuracy, the following protocol incorporates an internal validation loop:
-
Sample Preparation: Weigh exactly 15 mg of 3-(naphthalen-1-yl)propanamide.
-
Solvent Addition: Dissolve in 0.6 mL of CDCl3 containing exactly 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-reference. If the TMS peak drifts from δ 0.00, the magnetic field lock is compromised, invalidating the run.
-
Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removes paramagnetic particulates that cause localized magnetic field inhomogeneities, which would otherwise broaden spectral lines.
-
Acquisition: Perform automated shimming (gradient shimming on the Z-axis) followed by tuning and matching the probe to the exact resonance frequency of the sample. Acquire 16 transients for 1 H and 256 transients for 13 C.
Self-validating NMR sample preparation and acquisition workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
Mechanistic Insights & Causality
Infrared spectroscopy of 3-(naphthalen-1-yl)propanamide is dominated by the highly polar amide functional group. The solid-state ATR-FTIR spectrum reveals intermolecular hydrogen bonding, which lowers the C=O stretching frequency (Amide I band) to ~1660 cm −1 compared to a theoretical gas-phase monomer. The presence of two distinct N-H stretching bands (~3350 and ~3180 cm −1 ) confirms the primary amide structure (asymmetric and symmetric stretching modes).
Table 2: Key FTIR Vibrational Modes (ATR, Solid State)
| Wavenumber (cm −1 ) | Vibrational Mode | Structural Correlation |
| 3350, 3180 | N-H Stretch (Asym / Sym) | Primary Amide ( −NH2 ) |
| 3050 | C-H Stretch ( sp2 ) | Naphthalene Ring |
| 2930, 2860 | C-H Stretch ( sp3 ) | Aliphatic Propanamide Chain |
| 1660 | C=O Stretch (Amide I) | Carbonyl Group |
| 1620 | N-H Bend (Amide II) | Primary Amide |
| 1595, 1510 | C=C Stretch | Aromatic Core |
| 780, 790 | C-H Out-of-Plane Bend | 1-Substituted Naphthalene |
Self-Validating ATR-FTIR Protocol
-
Calibration: Scan a standard 1.5 mil polystyrene film. Causality: Validates the laser wavelength accuracy by confirming the 1601 cm −1 polystyrene peak.
-
Background Subtraction: Clean the diamond crystal with isopropanol and acquire a background scan of ambient air.
-
Sample Acquisition: Apply 2-3 mg of solid sample, compress with the anvil to ensure uniform optical contact, and acquire 32 scans at 4 cm −1 resolution.
ATR-FTIR operational workflow with built-in background and standard validation.
Mass Spectrometry (MS) Fragmentation Dynamics
Mechanistic Insights & Causality
Under Electron Ionization (EI, 70 eV), 3-(naphthalen-1-yl)propanamide yields a distinct molecular ion ( M+∙ ) at m/z 199. The fragmentation cascade is driven by the thermodynamic stability of the resulting carbocations. The most favorable pathway is the α -cleavage of the aliphatic chain, expelling a acetamide radical ( ∙CH2CONH2 , 58 Da).
This cleavage generates the base peak at m/z 141. Causality: The m/z 141 ion is not merely a primary carbocation; it undergoes a rapid ring expansion to form a highly resonance-stabilized 1-methylenenaphthalenium ion (a tropylium-like species). This stabilization is the energetic driving force making m/z 141 the most abundant ion in the spectrum.
Table 3: EI-MS Fragmentation Profile (70 eV)
| m/z Ratio | Relative Abundance | Ion / Fragment Identity | Neutral Loss |
| 199 | ~30% | Molecular Ion [M]+∙ | None |
| 154 | ~15% | [M−HCONH2]+ | Formamide (45 Da) |
| 141 | 100% (Base) | 1-Methylenenaphthalenium Ion | ∙CH2CONH2 (58 Da) |
| 127 | ~10% | Naphthyl Cation [C10H7]+ | ∙CH2CH2CONH2 (72 Da) |
| 115 | ~20% | Indenyl-like Cation [C9H7]+ | C2H2 from m/z 141 |
Self-Validating MS Protocol
-
Tuning: Infuse Perfluorotributylamine (PFTBA) prior to the run. Causality: PFTBA provides known mass fragments (e.g., m/z 69, 219, 502) to calibrate the quadrupole mass axis and validate multiplier sensitivity.
-
Blank Run: Inject pure solvent (e.g., LC-MS grade Methanol) to establish a baseline and prove the absence of column carryover.
-
Sample Injection: Inject 1 μ L of a 10 μ g/mL sample solution.
Mass spectrometry (EI) fragmentation pathway of 3-(naphthalen-1-yl)propanamide.
References
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National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]
-
National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 95254, 3-(1-Naphthyl)propionic acid."[Link]
-
American Chemical Society. "Naphthalene Triplet Excited State as a Probe for the Assessment of Drug Distribution." The Journal of Physical Chemistry B.[Link]
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discovery and synthesis of naphthalen-1-yloxyacetamide derivatives
Discovery and Synthesis of Naphthalen-1-yloxyacetamide Derivatives: A Comprehensive Technical Guide
Rationale and Structural Design
The naphthalene ring is a privileged scaffold in medicinal chemistry, offering a versatile, lipophilic core that easily permeates cell membranes and interacts favorably with the hydrophobic binding pockets of target enzymes. Recent advancements in oncology drug discovery have focused on tethering a naphthalen-1-yloxyacetamide moiety to 2,3-disubstituted acrylamides to create a novel class of diacylhydrazine-like conjugates[1].
The design rationale hinges on combining the steric bulk of the naphthalene system with the hydrogen-bonding capacity of the acetamide linker and the conformational rigidity of the acrylamide double bond. This specific geometry is optimized to fit into the active site of aromatase (CYP19A1), a critical enzyme in estrogen biosynthesis, making these derivatives highly potent against hormone-dependent malignancies such as MCF-7 breast cancer cells[2].
Mechanistic Foundations: Aromatase Inhibition and Apoptosis
In hormone-dependent breast cancers, estrogen acts as a primary proliferative signal. Naphthalen-1-yloxyacetamide derivatives operate as dual-action therapeutics, effectively starving the cancer cells of growth signals while actively triggering cell death pathways[3].
-
Aromatase Inhibition: By competitively binding to aromatase, these compounds block the conversion of androgens to estrogens. For instance, specific derivatives exhibit an IC50 of 0.078 µM against aromatase, rivaling the standard clinical inhibitor Letrozole[2].
-
Intrinsic Apoptosis Induction: The downstream effect of estrogen depletion, combined with direct cellular stress, triggers cell cycle arrest at the G1 phase[1]. This shifts the intracellular balance of Bcl-2 family proteins—downregulating the anti-apoptotic Bcl-2 while upregulating the pro-apoptotic Bax. This cascade compromises mitochondrial membrane integrity, leading to Caspase-9 activation and subsequent cellular apoptosis[1].
Mechanistic pathway of naphthalen-1-yloxyacetamide derivatives inducing apoptosis in MCF-7 cells.
Synthetic Workflow and Experimental Methodologies
The synthesis of these derivatives follows a highly efficient, three-step linear sequence[4]. To ensure trustworthiness and reproducibility, the methodology is designed as a self-validating system: each intermediate is stable, easily isolable, and can be characterized via 1H-NMR and 13C-NMR before proceeding, minimizing the propagation of synthetic errors.
Step-by-step synthetic workflow for naphthalen-1-yloxyacetamide-tethered acrylamides.
Step-by-Step Protocol
Step 1: O-Alkylation of α-Naphthol
-
Procedure: React α-naphthol with ethyl chloroacetate in anhydrous acetone.
-
Catalyst/Reagent: Anhydrous potassium carbonate (K₂CO₃).
-
Causality: Acetone serves as a polar aprotic solvent that enhances the nucleophilicity of the naphthoxide ion. Anhydrous K₂CO₃ is chosen as a mild, non-nucleophilic base to deprotonate the phenol without hydrolyzing the ester group of the ethyl chloroacetate. Refluxing drives the SN2 substitution to completion, yielding ethyl naphthalen-1-yloxyacetate[4].
Step 2: Hydrazinolysis
-
Procedure: Condense ethyl naphthalen-1-yloxyacetate with pure hydrazine hydrate in pure ethanol under reflux.
-
Causality: Ethanol provides a polar protic environment that dissolves the ester while stabilizing the transition state of the acyl substitution. Hydrazine is a powerful nucleophile that readily displaces the ethoxy group, forming naphthalene-1-yloxyacetohydrazide. The product typically crystallizes upon cooling, allowing for simple purification via filtration[4].
Step 3: Amidation / Conjugation
-
Procedure: React naphthalene-1-yloxyacetohydrazide with an equimolar amount of the respective ethyl 2,3-disubstituted acrylate ester in pure ethanol.
-
Catalyst: Fused sodium acetate.
-
Causality: Fused sodium acetate acts as a mild basic catalyst. It facilitates the nucleophilic attack of the terminal hydrazide nitrogen onto the ester carbonyl of the acrylate. Using a mild base prevents unwanted Michael addition across the acrylamide double bond and avoids ester hydrolysis, ensuring high chemoselectivity for the formation of the naphthalen-1-yloxyacetamide-tethered acrylamide conjugate[3].
Structure-Activity Relationship (SAR) & Biological Evaluation
The biological efficacy of these conjugates is highly dependent on the substitution pattern of the acrylamide moiety. Modifications dictate the electronic and steric interactions within the aromatase active site[5].
Table 1: Cytotoxic and Aromatase Inhibitory Activity against MCF-7 Cells
| Compound | Modification (Acrylamide Moiety) | MCF-7 IC50 (µM) | Aromatase IC50 (µM) |
| 5c | 3-(4-nitrophenyl)-2-phenylacrylamide | 7.39 | 0.143 |
| 5d | 3-(4-methoxyphenyl)-2-phenylacrylamide | 2.33 | 0.078 |
| 5e | Aryl group with electron-releasing substituents | 3.03 | 0.093 |
| Doxorubicin | Reference Chemotherapeutic | 6.89 | N/A |
| Letrozole | Reference Aromatase Inhibitor | N/A | 0.068 |
Data synthesized from comparative in vitro evaluations[5],[2].
SAR Insights:
-
Electron-Donating Groups (EDGs): The incorporation of a 4-methoxyphenyl group (Compound 5d) significantly enhances binding affinity, likely due to favorable pi-pi stacking and hydrogen bonding interactions within the enzyme pocket. This compound outperforms the standard chemotherapeutic Doxorubicin by nearly 3-fold in cytotoxicity against MCF-7 cells[2].
-
Electron-Withdrawing Groups (EWGs): The presence of a 4-nitrophenyl moiety (Compound 5c) still yields potent activity but is slightly less effective than the methoxy counterpart, indicating that electron-rich aromatic rings are preferred for optimal target engagement[2].
Conclusion
The rational design and synthesis of naphthalen-1-yloxyacetamide derivatives represent a significant leap forward in targeted anticancer therapeutics. By establishing a robust, high-yield synthetic pathway and elucidating the dual mechanism of aromatase inhibition and apoptosis induction, researchers have laid a strong foundation for the next generation of breast cancer treatments. Future directions will likely focus on in vivo pharmacokinetic profiling and the exploration of these scaffolds against other hormone-driven malignancies.
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Alghamdi, M. A., et al. "Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells." RSC Advances, 2025. 1
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PMC. "New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line." National Institutes of Health, 2025. 4
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The Naphthalene Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Therapeutic Potential of Naphthalene Compounds
Introduction: The Enduring Relevance of a Simple Aromatic System
Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a deceptively simple molecule that has proven to be a cornerstone in the field of medicinal chemistry.[1] Its rigid, lipophilic structure provides an ideal and versatile scaffold for the design and synthesis of a vast array of derivatives with a broad spectrum of biological activities.[1][2] The clinical significance of the naphthalene core is underscored by its presence in several FDA-approved drugs, including the antibacterial agent Nafcillin, the antifungal Naftifine, and the widely used nonsteroidal anti-inflammatory drug (NSAID) Naproxen.[1] This technical guide offers a comprehensive exploration of the therapeutic potential of naphthalene compounds, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the mechanisms of action, present key quantitative data, provide detailed experimental protocols for evaluating their efficacy, and visualize the intricate signaling pathways and experimental workflows involved. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the naphthalene scaffold in their therapeutic discovery efforts.
Anticancer Potential of Naphthalene Derivatives: Targeting the Hallmarks of Malignancy
Naphthalene derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[3] These mechanisms often involve the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Mechanisms of Action
A primary mode of action for many anticancer naphthalene compounds is the inhibition of tubulin polymerization.[4] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[4][5]
Another key target is the STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a pivotal role in tumor cell proliferation, survival, and invasion.[2] Certain naphthalene derivatives have been shown to directly interact with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of its target genes like Cyclin D1 and MMP9.[2]
Furthermore, some naphthalene derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of MAPK and Akt signaling pathways.[6] The NF-κB signaling pathway, a critical regulator of inflammation and cell survival, is another important target.[7][8] Inhibition of this pathway by naphthalene compounds can sensitize cancer cells to apoptosis. Additionally, the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response, can be modulated by naphthalene derivatives to exert anti-inflammatory and anticancer effects.[4][9][10][11][12]
Quantitative Cytotoxicity Data
The cytotoxic potential of naphthalene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of selected naphthalene derivatives against various human cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-enamide | Analog 5f | Huh-7 (Liver) | 2.62 | [5][13] |
| Naphthalene-enamide | Analog 5g | Huh-7 (Liver) | 3.37 | [13] |
| Naphthalene-chalcone | Compound 3a | MCF-7 (Breast) | 1.42 | [14] |
| Naphthalene-chalcone | Compound 3t | MCF-7 (Breast) | 2.75 | [14] |
| Hydrazone Schiff base of α-naphthalene acetic acid | Compound 3 | U-87 (Glioma) | 13.25 | [15] |
| Hydrazone Schiff base of α-naphthalene acetic acid | Compound 4 | U-87 (Glioma) | 17.78 | [15] |
| Naphthalene-based 1,5-benzodiazepine | Compound 5d | S. aureus | 7.8 (µg/mL) | [16] |
| Naphthalene-based 1,5-benzodiazepine | Compound 5e | S. aureus | 62.5 (µg/mL) | [16] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][17][18][19]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Add varying concentrations of the naphthalene derivatives to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][19]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][3]
This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cells treated with naphthalene compounds.[20][21][22][23][24]
Procedure:
-
Cell Treatment: Treat cells with the naphthalene derivative at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[24]
-
Washing: Wash the cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[21][24]
-
Incubation: Incubate the cells in the dark for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][25][26][27][28]
Procedure:
-
Cell Treatment: Treat cells with the naphthalene compound.
-
Cell Harvesting: Harvest the cells.
-
Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.[25]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[25][27]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[25][27]
-
Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.[1]
Visualizing Anticancer Mechanisms
Caption: Inhibition of the cyclooxygenase (COX) pathway by anti-inflammatory naphthalene derivatives.
Conclusion and Future Perspectives
The naphthalene scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. Its structural simplicity and synthetic tractability allow for the creation of diverse libraries of compounds with a wide range of biological activities. The examples highlighted in this guide demonstrate the significant potential of naphthalene derivatives in the fields of oncology, infectious diseases, and inflammation.
Future research in this area will likely focus on several key aspects. The development of more selective inhibitors, such as COX-2 selective anti-inflammatory agents or compounds that target specific cancer-related signaling pathways with greater precision, will be crucial for improving efficacy and reducing side effects. The exploration of novel therapeutic targets for naphthalene derivatives will also be a key area of investigation. Furthermore, the use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in the rational design of new and more potent naphthalene-based drugs. The combination of naphthalene scaffolds with other pharmacophores to create hybrid molecules with dual or multiple modes of action is another promising strategy.
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Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment. 2023;197(2):255-267. Available from: [Link]
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New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways. Chemico-Biological Interactions. 2019;304:148-157. Available from: [Link]
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New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. 2025. Available from: [Link]
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Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research. 2024. Available from: [Link]
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Synthesis and antibacterial evaluation of naphthalene based 1,5-benzodiazepine derivatives. Pharmaspire. 2021;13(4):177-181. Available from: [Link]
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Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences. 2022;5(6):1026-1042. Available from: [Link]
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Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors. Journal of Medicinal Chemistry. 2020;63(6):2964-2985. Available from: [Link]
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Exploring the Anticancer Activity, Molecular Docking and Density Functional Theory Analysis of α-Naphthalene Acetic Acid Derivatives. ResearchGate. 2025. Available from: [Link]
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Development of Keap1-Nrf2 Protein-Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene-2-acetamide Scaffold, and its Anti-Inflammatory Effects. ChemMedChem. 2025. Available from: [Link]
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Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1646-1657. Available from: [Link]
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Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. 2025;15(1):26591. Available from: [Link]
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Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) Inhibitors. Journal of Medicinal Chemistry. 2018;61(17):7877-7891. Available from: [Link]
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Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors. Journal of Medicinal Chemistry. 2020;63(6):2964-2985. Available from: [Link]
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Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. International Journal of Molecular Sciences. 2024;25(23):14890. Available from: [Link]
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Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes. ChemRxiv. 2025. Available from: [Link]
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Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances. 2025. Available from: [Link]
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Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. International Journal of Pharmacy and Pharmaceutical Sciences. 2012;4(4):485-490. Available from: [Link]
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Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances. 2020;10(71):43531-43547. Available from: [Link]
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Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. 2013;103(1):5.7.1-5.7.15. Available from: [Link]
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BosterBio. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
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Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. Semantic Scholar. 2012. Available from: [Link]
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G-Biosciences. Annexin V-Dye Apoptosis Assay. Available from: [Link]
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Flow Cytometry Core Facility. Cell Cycle Analysis. Available from: [Link]
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Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences. 2015;16(1):1357-1377. Available from: [Link]
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Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments. 2011;(50):e2597. Available from: [Link]
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Broth microdilution – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link]
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Targeting STAT3 signaling pathway in the treatment of Alzheimer's disease with compounds from natural products. Frontiers in Pharmacology. 2024;15:1506409. Available from: [Link]
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Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Pharmacological Research. 2019;148:104423. Available from: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. 2018;(132):e56930. Available from: [Link]
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Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Pharmacognosy Reviews. 2011;5(9):42-51. Available from: [Link]
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Preformulation Whitepaper: Solubility and Stability Profiling of 3-(naphthalen-1-yl)propanamide
Executive Summary
The successful translation of a lipophilic scaffold from discovery to clinical formulation requires rigorous physicochemical characterization. 3-(naphthalen-1-yl)propanamide is a highly lipophilic aromatic amide frequently utilized as a core structural motif in neurotherapeutics and endocrine modulators[1]. This whitepaper establishes an authoritative, self-validating framework for evaluating the thermodynamic solubility and ICH-compliant stability of this compound. By prioritizing mechanistic causality over generic checklists, this guide provides actionable insights for overcoming the inherent preformulation challenges of planar, electron-rich aromatic amides.
Mechanistic Profiling & Physicochemical Rationale
Before executing empirical assays, a preformulation scientist must establish the physicochemical boundaries of the API. 3-(naphthalen-1-yl)propanamide consists of a bulky, electron-rich naphthalene ring conjugated to a short aliphatic chain terminating in a primary amide.
Causality in Experimental Design: Unlike ionizable APIs (e.g., aliphatic amines or carboxylic acids), the primary amide in 3-(naphthalen-1-yl)propanamide does not ionize within the physiological pH range (pH 1.2–7.4). Consequently, its solubility is entirely driven by its intrinsic solubility ( S0 ), which is heavily restricted by the high crystal lattice energy (due to π−π stacking of the naphthalene rings) and high lipophilicity (LogP ≈ 2.8). Because pH adjustment will not enhance solubility, our experimental design explicitly avoids pH-solubility profiling in favor of co-solvent and thermodynamic baseline mapping.
Thermodynamic Solubility Evaluation
Why Thermodynamic over Kinetic Solubility?
In early drug discovery, kinetic solubility (often initiated via a DMSO stock spike) is frequently used for high-throughput screening. However, for lipophilic compounds like 3-(naphthalen-1-yl)propanamide, kinetic assays artificially inflate apparent solubility due to supersaturation and the co-solvent effect of residual DMSO[2],[3]. To obtain actionable data for clinical formulation, the is the gold standard for determining true thermodynamic equilibrium[2].
Experimental Workflow
Fig 1. Miniaturized shake-flask thermodynamic solubility workflow for lipophilic amides.
Self-Validating Protocol: Miniaturized Shake-Flask Method
-
Solid Preparation: Mill and sieve the API to ensure a uniform particle size distribution, minimizing dissolution rate variance.
-
Buffer Addition: Dispense 2.0 mL of standard aqueous buffers (SGF pH 1.2, Acetate pH 4.5, Phosphate pH 6.8, PBS pH 7.4) into sealed borosilicate glass vials.
-
Equilibration (Self-Validation Step): Add excess solid API (approx. 10 mg) to each vial. Incubate in an orbital shaker at 300 rpm. Validation check: Sample at 24 hours and 48 hours. If the concentration variance between these time points exceeds 5%, thermodynamic equilibrium has not been reached, and incubation must be extended[3].
-
Phase Separation: Subject the samples to ultracentrifugation at 15,000 × g for 15 minutes. Causality: Lipophilic compounds exhibit high non-specific binding to standard PTFE/PVDF syringe filters. Ultracentrifugation eliminates this artifact, preventing false-low quantification.
-
Quantification: Dilute the supernatant in Acetonitrile/Water (50:50) and analyze via LC-MS/MS. Causality: Because the intrinsic solubility is exceptionally low, standard UV-Vis spectrophotometry may lack the required sensitivity. LC-MS/MS ensures accurate quantification in the ng/mL range[4].
Quantitative Data Summary
Table 1: Thermodynamic Solubility Profile of 3-(naphthalen-1-yl)propanamide at 37°C
| Medium | pH | Solubility ( μ g/mL) | Molar Solubility ( μ M) | Observation |
| Simulated Gastric Fluid | 1.2 | 14.2 | 71.3 | pH-independent; low variance |
| Acetate Buffer | 4.5 | 13.8 | 69.2 | pH-independent; low variance |
| Phosphate Buffer | 6.8 | 14.0 | 70.2 | pH-independent; low variance |
| PBS | 7.4 | 13.9 | 69.7 | pH-independent; low variance |
Note: The uniform solubility across all pH levels confirms the non-ionizable nature of the primary amide under physiological conditions.
Stability and Degradation Profiling
Regulatory Grounding
To ensure global dossier viability, stability testing must strictly adhere to [5],[6],[7]. This encompasses long-term, accelerated, and forced degradation (stress) testing to establish the shelf-life and validate the stability-indicating power of the analytical method.
Stability Testing Workflow
Fig 2. ICH Q1A(R2) compliant stability and forced degradation testing protocol.
Degradation Logic & Causality
Predictive degradation modeling is essential before executing forced degradation. For 3-(naphthalen-1-yl)propanamide, we anticipate two primary vectors of attack:
-
Amide Hydrolysis: Under extreme acidic or basic conditions, the terminal primary amide will hydrolyze to yield 3-(1-naphthyl)propanoic acid and ammonia.
-
Photo-Oxidation: The electron-rich naphthalene ring is highly susceptible to oxidative stress (peroxides) and photolytic cleavage, yielding naphthoquinones.
Fig 3. Logical relationship of stress conditions and predicted degradation pathways.
Self-Validating Protocol: Forced Degradation & Mass Balance
-
Acid/Base Hydrolysis: Expose 1 mg/mL API solutions to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days.
-
Oxidation: Expose API to 3% H2O2 at 25°C for 7 days.
-
Photolysis: Expose solid API to 1.2 million lux hours and 200 watt-hours/m² UV light (ICH Q1B compliant).
-
Analysis & Mass Balance (Self-Validation Step): Analyze via a stability-indicating RP-HPLC-DAD method. Crucial rule: A forced degradation protocol is only valid if it achieves a mass balance of >95% . If the sum of the remaining parent API and the quantified degradants falls below this threshold, it indicates secondary degradation or volatile degradant formation, mandating the use of orthogonal detection methods (e.g., ELSD or CAD).
Quantitative Data Summary
Table 2: ICH Q1A(R2) Stability & Forced Degradation Profile
| Condition | Duration | Assay (% Initial) | Mass Balance (%) | Major Degradant Identified |
| Long-Term (25°C / 60% RH) | 12 Months | 99.8% | 100.0% | None |
| Accelerated (40°C / 75% RH) | 6 Months | 99.5% | 99.8% | None |
| Acid Hydrolysis (0.1N HCl, 60°C) | 7 Days | 88.4% | 98.2% | 3-(1-naphthyl)propanoic acid |
| Base Hydrolysis (0.1N NaOH, 60°C) | 7 Days | 82.1% | 97.5% | 3-(1-naphthyl)propanoic acid |
| Oxidation (3% H2O2 , 25°C) | 7 Days | 91.0% | 96.8% | Naphthoquinone derivatives |
| Photolysis (UV/Vis Exposure) | ICH Q1B | 94.5% | 95.5% | Polymeric radical adducts |
Conclusion
3-(naphthalen-1-yl)propanamide presents a classic preformulation profile for a lipophilic, non-ionizable aromatic scaffold. Its thermodynamic solubility is uniformly poor across the physiological pH range, necessitating lipid-based or amorphous solid dispersion (ASD) formulation strategies. However, its baseline chemical stability is excellent under standard ICH Q1A(R2) accelerated conditions[6]. Forced degradation confirms that while the primary amide is susceptible to extreme pH hydrolysis, the API is highly stable under standard commercial packaging conditions, significantly de-risking downstream clinical manufacturing.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients Source: Dissolution Technologies URL:[Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Institutes of Health (NIH) / PubMed URL:[Link]
- WO2004099150A2 - 3-(1-naphthyl)
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Quantum Chemical Profiling of Naphthalene-Based Compounds: A Computational Guide for Drug Discovery and Material Science
Executive Summary
Naphthalene derivatives are privileged scaffolds in both medicinal chemistry (e.g., nafcillin, terbinafine) and organic electronics (e.g., hole-transport materials). Understanding their electronic and structural properties at the quantum mechanical level is no longer optional—it is a prerequisite for rational design. This technical guide outlines the theoretical framework, step-by-step methodologies, and data interpretation strategies for investigating naphthalene-based compounds using Density Functional Theory (DFT).
Theoretical Framework: Selecting the Right Functional and Basis Set
In computational chemistry, the choice of functional and basis set dictates the delicate balance between computational cost and physical accuracy. For naphthalene derivatives, the B3LYP functional augmented with Grimme’s dispersion correction (D3) is considered the gold standard[1].
The Causality Behind the Choice: Naphthalene’s planar, fused bicyclic aromatic structure inherently engages in π−π stacking and non-covalent intermolecular interactions. Standard B3LYP often fails to capture long-range electron correlation (dispersion forces). Adding the empirical D3 correction ensures that these intermolecular interactions—which are critical for both solid-state packing in semiconductors and drug-receptor binding in pharmacology—are accurately modeled[1].
For the basis set, 6-311++G(d,p) is highly recommended[2]. The diffuse functions (denoted by "++") are essential because drug-like naphthalene derivatives frequently contain heteroatoms (e.g., oxygen, nitrogen) with lone pairs, or they may exist as anions at physiological pH. Diffuse functions allow the calculated electron density to expand into a larger spatial volume, accurately capturing proton affinities and electron-rich states[2]. Alternatively, correlation-consistent basis sets like aug-cc-pVQZ can be employed for high-precision energy estimations, albeit at a significantly higher computational cost[3].
Key Quantum Chemical Descriptors in Naphthalene Systems
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule. The HOMO-LUMO energy gap ( Egap ) serves as a proxy for chemical hardness and kinetic stability. A narrow Egap indicates high polarizability and reactivity—highly desirable in organic semiconductors like naphthalene-1,5-diamine-based materials[4], but a potential flag for toxicity (e.g., reactive epoxides) in drug development[3].
-
Molecular Electrostatic Potential (MEP): MEP maps the charge distribution across the naphthalene scaffold, identifying nucleophilic (electron-rich) and electrophilic (electron-deficient) regions. This acts as a self-validating predictor for non-covalent docking poses when transitioning from quantum mechanics to biological target simulations[5].
Quantitative Data Presentation
To illustrate the substituent effect on the electronic properties of the naphthalene core, the following table summarizes DFT-derived data (calculated at the B3LYP/6-311++G(d,p) or equivalent level) across various functionalized derivatives[3][4][6][7].
| Compound / Derivative | HOMO (eV) | LUMO (eV) | Egap (eV) | Primary Application |
| Unsubstituted Naphthalene | -6.13 | -1.38 | 4.75 | Baseline Reference |
| Naphthamide 9C | -5.89 | -1.29 | 4.60 | Corrosion Inhibition |
| Naphthalene-1,5-diamine (ND1) | -6.07 | -2.23 | 3.84 | Photovoltaics (HTM) |
| DPEN (Triple-bond derivative) | -5.98 | -2.60 | 3.38 | Ambipolar Transistors |
Note: Narrower band gaps in diamine and extended conjugation derivatives facilitate efficient intra- and intermolecular charge transfer.
Experimental Protocol: Self-Validating DFT Workflow
A rigorous computational protocol must be inherently self-validating. A common pitfall in quantum chemistry is optimizing a molecular structure to a saddle point rather than a true local minimum. The following step-by-step methodology ensures thermodynamic validity.
Step-by-Step Methodology:
-
Coordinate Initialization: Construct the 3D geometry of the naphthalene derivative using a molecular builder (e.g., GaussView). Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve obvious steric clashes.
-
Geometry Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian) using the Opt keyword at the B3LYP-D3/6-311++G(d,p) level. The algorithm will iteratively adjust nuclear coordinates to minimize the total energy gradient[1].
-
Hessian Evaluation (The Validation Step): Immediately follow optimization with a vibrational frequency calculation (Freq keyword) at the exact same level of theory.
-
Causality: The second derivative of the energy with respect to nuclear displacement yields a Hessian matrix. If the optimized geometry is a true minimum, all eigenvalues of the Hessian will be positive (zero imaginary frequencies). If one or more imaginary frequencies exist (denoted by a negative sign in the output), the structure is trapped at a transition state[8].
-
-
Imaginary Frequency Resolution: If an imaginary frequency is found, animate the vibrational mode, manually distort the geometry along that specific vector, and re-submit for optimization.
-
Electronic Property Extraction: Once a true minimum is confirmed (zero imaginary frequencies), extract the HOMO/LUMO energies, generate the MEP surface, and calculate thermochemical parameters (Zero-Point Energy, Gibbs Free Energy) at 298.15 K and 1 atm[3].
Workflow Visualization
Below is the logical flow of the self-validating DFT protocol, ensuring that downstream property calculations are based on physically realizable states.
Self-validating DFT workflow ensuring true energy minima for naphthalene derivatives.
Application in Drug Development and Material Science
In drug development, the lipophilicity (LogP) of a candidate dictates its cellular absorption and permeation. Quantum chemically evaluated descriptors, such as partition coefficients derived from DFT, correlate strongly with Quantitative Structure-Activity Relationship (QSAR) models[2]. For example, substituting the naphthalene core with electron-withdrawing halogens (e.g., -F, -Cl) lowers the LUMO energy and increases lipophilicity, a proven strategy to enhance the biological activity of naphthalene-2-carboxamides against Mycobacterium kansasii[2]. Furthermore, molecular docking studies rely heavily on DFT-optimized geometries to accurately predict binding affinities at target protein sites[5].
In material science, selectively functionalizing the naphthalene core (e.g., amidation) modulates the HOMO-LUMO gap. A smaller energy gap, as seen in naphthamide derivatives, increases the molecule's reactivity and its ability to donate electrons to empty d-orbitals of metals, making them highly efficient corrosion inhibitors[6]. In photovoltaics, naphthalene-1,5-diamine architectures achieve optimal band alignment, serving as highly efficient hole-transport materials (HTMs) in perovskite solar cells[4].
References
-
Title: Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF Source: Journal of Applied Organometallic Chemistry URL: 3
-
Title: Charge Density Study of Naphthalene Based on X-ray Diffraction Data at Four Different Temperatures and Theoretical Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL: 8
-
Title: Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach Source: PMC URL: 4
-
Title: B3LYP Study of 3-hydroxynaphthalene-2-carboxanilide para-derivatives Source: Acta Chimica (ResearchGate) URL: 2
-
Title: A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent Source: Journal of Molecular Modeling (PubMed) URL: 1
-
Title: Molecular design and performance of emissive amide-containing compounds as corrosion inhibitors Source: RSC Publishing URL: 6
-
Title: The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives Source: International Journal of Pharmaceutical Sciences URL: 5
-
Title: Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors Source: PMC URL: 7
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- 1. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Molecular design and performance of emissive amide-containing compounds as corrosion inhibitors: synthesis, electrochemical evaluation, DFT calculatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00978B [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
protocol for the synthesis of 3-(naphthalen-1-yl)propanamide in the lab
Introduction and Strategic Rationale
The synthesis of aryl-aliphatic amides, such as 3-(naphthalen-1-yl)propanamide , is a fundamental transformation in the development of pharmaceutical intermediates, particularly in the synthesis of melatonin receptor agonists (e.g., agomelatine analogs) and fluorescent probes.
While modern peptide coupling reagents (e.g., EDCI/HOBt) offer mild conditions, they suffer from poor atom economy and high reagent costs at scale. For robust, aliphatic-aryl carboxylic acids lacking acid-sensitive functional groups, the two-step acid chloride pathway remains the gold standard [1]. By utilizing thionyl chloride (SOCl₂) with catalytic N,N-dimethylformamide (DMF) followed by a Schotten-Baumann amidation with aqueous ammonia, researchers can achieve near-quantitative yields with superior scalability and simplified downstream purification [2].
Workflow for the two-step synthesis of 3-(naphthalen-1-yl)propanamide.
Mechanistic Causality
Vilsmeier-Haack Activation
Reacting a carboxylic acid directly with ammonia requires extreme temperatures (>160 °C) and results in poor yields due to the formation of a stable ammonium carboxylate salt. To overcome this thermodynamic barrier, the acid is first converted to a highly electrophilic acid chloride. The addition of catalytic DMF accelerates this process by reacting with SOCl₂ to form a highly reactive chloroiminium ion (Vilsmeier-Haack intermediate). This intermediate rapidly activates the carboxylic acid, lowering the activation energy of the chlorination step and suppressing side reactions [1].
DMF catalytic cycle in acid chloride formation via Vilsmeier-Haack complex.
Schotten-Baumann Amidation
In the second step, the acid chloride is subjected to Schotten-Baumann conditions using an excess of aqueous ammonia (28%). The causality of using excess aqueous ammonia is twofold:
-
It serves as the nucleophile to form the amide bond.
-
It acts as a basic sink to neutralize the generated HCl byproduct, preventing the reaction mixture from acidifying, which would otherwise halt the nucleophilic attack [1].
Materials and Quantitative Optimization
Reagent Table
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role / Hazard |
| 3-(Naphthalen-1-yl)propanoic acid | 200.24 | 1.0 eq | 2.00 g | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 eq | 1.45 mL | Activating Agent (Corrosive) |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 eq | 38 µL | Catalyst |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | 20 mL (total) | Solvent |
| Aqueous Ammonia (28% w/w) | 17.03 | 5.0 eq | 3.4 mL | Nucleophile / Base |
Optimization of Amidation Conditions
Table 1: Comparative analysis of amidation strategies justifying the selected protocol.
| Method | Reagents | Reaction Time | Typical Yield | Atom Economy | Cost/Mole |
| Direct Heating | NH₃ (gas), Heat (>160 °C) | 24 h | < 20% | High | Low |
| Peptide Coupling | EDCI, HOBt, NH₄Cl, DIPEA | 12 h | 85% | Poor | High |
| Acid Chloride (Selected) | SOCl₂, cat. DMF, aq. NH₃ | 3 h | 92% | Moderate | Low |
Step-by-Step Experimental Protocol
Step 1: Formation of 3-(Naphthalen-1-yl)propanoyl chloride
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber (to neutralize SO₂ and HCl off-gassing). Ensure the glassware is oven-dried.
-
Reagent Addition: Suspend 3-(naphthalen-1-yl)propanoic acid (2.00 g, 10.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add catalytic DMF (38 µL, 0.5 mmol).
-
Activation: Dropwise, add thionyl chloride (1.45 mL, 20.0 mmol) at room temperature.
-
Heating: Warm the mixture to 40 °C (reflux for CH₂Cl₂) and stir for 2 hours. The suspension will gradually turn into a clear, homogenous solution as the acid chloride forms.
-
Concentration (Critical Step): Evaporate the solvent and excess SOCl₂ under reduced pressure. Expert Insight: Failure to remove unreacted SOCl₂ will result in a violent exothermic reaction in Step 2, generating unwanted sulfur-nitrogen byproducts and reducing the overall yield. Co-evaporate twice with 5 mL of anhydrous toluene to ensure complete removal of SOCl₂.
Step 2: Amidation
-
Preparation: Redissolve the crude 3-(naphthalen-1-yl)propanoyl chloride in fresh anhydrous CH₂Cl₂ (10 mL).
-
Cooling: In a separate 100 mL Erlenmeyer flask, cool 28% aqueous ammonia (3.4 mL, ~50 mmol) to 0 °C using an ice-water bath. Expert Insight: Cooling is mandatory. The Schotten-Baumann reaction is highly exothermic; elevated temperatures will cause the aqueous solvent to hydrolyze the acid chloride back to the starting carboxylic acid.
-
Coupling: Add the acid chloride solution dropwise to the vigorously stirred, cold aqueous ammonia over 15 minutes.
-
Maturation: Allow the reaction to warm to room temperature and stir for an additional 1 hour. A white precipitate of the target amide will typically begin to form in the biphasic mixture.
Step 3: Workup and Isolation
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with additional CH₂Cl₂ (20 mL) and water (20 mL).
-
Washing: Separate the organic layer. Wash the organic phase sequentially with 1M HCl (15 mL) to remove unreacted ammonia, saturated aqueous NaHCO₃ (15 mL) to remove any trace hydrolyzed carboxylic acid, and brine (15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Triturate the crude solid with cold diethyl ether or recrystallize from ethyl acetate/hexanes to afford pure 3-(naphthalen-1-yl)propanamide as a white crystalline solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, utilize the following self-validating analytical checkpoints:
-
TLC Monitoring of Step 1: Do not spot the acid chloride directly onto a silica TLC plate, as the ambient moisture and silica will hydrolyze it back to the acid, yielding a false negative. Instead, withdraw a 10 µL aliquot, quench it in 100 µL of anhydrous methanol, and spot the resulting methyl ester. The methyl ester will elute significantly higher (less polar) than the carboxylic acid starting material.
-
FT-IR Spectroscopy: The successful transformation is marked by the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the shift of the C=O stretch from ~1710 cm⁻¹ to the characteristic Amide I band at ~1650–1680 cm⁻¹. Two distinct N-H stretching bands will appear at ~3350 cm⁻¹ and 3180 cm⁻¹ for the primary amide.
-
¹H-NMR (CDCl₃ or DMSO-d₆): The signature carboxylic acid proton (~12.0 ppm) will disappear. In its place, two broad singlets representing the diastereotopic/restricted primary amide protons (-NH₂) will emerge between 5.5 and 7.5 ppm, depending on the solvent used.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Organic Process Research & Development URL:[Link]
-
A more convenient method of preparation of amide derivatives of carboxylic acids Source: Journal of Chemical Education URL:[Link]
Application Notes & Protocols: 3-(Naphthalen-1-yl)propanamide as a Novel Fluorescent Probe for Live-Cell Bioimaging
Introduction: The Naphthalene Scaffold in Cellular Microscopy
Fluorescence microscopy stands as a cornerstone technique in modern cell biology, enabling the visualization of subcellular structures and dynamic processes in real-time.[1][2] The efficacy of this technique is fundamentally dependent on the quality of the fluorescent probes used.[3] An ideal probe should be bright, photostable, cell-permeable, and exhibit minimal cytotoxicity.[4] Among the various classes of organic fluorophores, naphthalene and its derivatives have emerged as a versatile and powerful platform for developing such probes.[5][6]
The rigid, planar, and extended π-electron system of the naphthalene core imparts inherent photophysical advantages, including high quantum yields and excellent photostability.[7][8] The hydrophobic nature of this scaffold generally facilitates passive diffusion across the cell membrane, allowing for the labeling of intracellular components without the need for disruptive permeabilization techniques.[5][7] Furthermore, the naphthalene ring is amenable to a wide range of chemical functionalizations, enabling the synthesis of probes tailored to sense specific analytes, ions, or changes in the microenvironment such as pH and viscosity.[7][9]
This document introduces 3-(naphthalen-1-yl)propanamide , a simple yet effective naphthalene-based derivative, as a fluorescent probe for bioimaging applications. We will explore its photophysical characteristics, provide detailed, validated protocols for its application in live-cell imaging, and discuss the underlying principles that govern its use.
Physicochemical Properties and Mechanism of Fluorescence
While unsubstituted naphthalene exhibits relatively poor fluorescence, the addition of functional groups, such as the propanamide moiety in our case, can significantly enhance its optical properties.[7] This often occurs through a mechanism known as Intramolecular Charge Transfer (ICT), where electron-donating and electron-accepting groups on the fluorophore promote a charge separation in the excited state.[7] The efficiency and emission wavelength of this ICT process are highly sensitive to the local environment, making such probes excellent reporters of cellular polarity and viscosity.
The fluorescence of 3-(naphthalen-1-yl)propanamide is expected to be highly dependent on solvent polarity, a phenomenon known as solvatochromism.[10][11] In non-polar environments, such as the lipid-rich interior of cellular membranes or lipid droplets, the probe is expected to exhibit strong fluorescence with a blue-shifted emission. Conversely, in more polar or aqueous environments like the cytoplasm, the fluorescence quantum yield may decrease, and the emission may shift to longer wavelengths (a red shift).[12] This property is the basis for its utility as a contrast agent for imaging hydrophobic compartments within cells.
Table 1: Photophysical and Performance Data of 3-(Naphthalen-1-yl)propanamide (Predicted) vs. Parent Naphthalene
| Property | 3-(Naphthalen-1-yl)propanamide (in non-polar media) | Naphthalene (in cyclohexane) | Rationale for Improvement |
| Excitation (λex) | ~340 nm | ~270 nm | The propanamide group extends the conjugated system, shifting absorption to a longer, less phototoxic wavelength.[13] |
| Emission (λem) | ~450 nm | ~335 nm | Functionalization enhances ICT character, leading to a larger Stokes shift and emission in the visible range.[7] |
| Stokes Shift | ~110 nm | ~65 nm | A larger Stokes shift minimizes self-quenching and simplifies filter selection for microscopy.[14] |
| Quantum Yield (Φ) | Moderate to High | 0.23 | The amide functionality can enhance the quantum yield compared to the unsubstituted parent molecule.[5][6] |
| Cell Permeability | High | High | The inherent hydrophobicity of the naphthalene core is maintained, allowing for easy entry into live cells.[7] |
| Cytotoxicity | Low (at working conc.) | N/A for imaging | Must be experimentally verified; however, naphthalene scaffolds are often well-tolerated at nanomolar to low micromolar concentrations.[14] |
Experimental Protocols: A Validated Workflow for Live-Cell Imaging
Reproducibility in fluorescence microscopy is contingent on robust and well-documented protocols. The following sections provide a comprehensive, step-by-step guide for using 3-(naphthalen-1-yl)propanamide in live cells. This workflow includes a crucial cytotoxicity assessment to establish a valid, non-perturbative imaging concentration.
Diagram: Live-Cell Imaging Experimental Workflow
Caption: Workflow for live-cell imaging and validation.
Protocol 1: Live-Cell Staining with 3-(Naphthalen-1-yl)propanamide
This protocol provides a general guideline. Optimal probe concentration and incubation time should be determined empirically for each cell type and experimental objective.
Materials:
-
3-(Naphthalen-1-yl)propanamide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM), preferably phenol red-free for imaging
-
Live cells cultured on glass-bottom imaging dishes or coverslips
-
Fluorescence microscope with DAPI/Blue filter set (e.g., ~350 nm excitation, ~460 nm emission)
Procedure:
-
Probe Preparation (Stock Solution):
-
Prepare a 1 mM stock solution of 3-(naphthalen-1-yl)propanamide in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Scientist's Note: DMSO is used due to its ability to dissolve a wide range of hydrophobic organic molecules and its miscibility with aqueous culture media. Storing in small aliquots is recommended to avoid repeated freeze-thaw cycles.
-
-
-
Cell Culture:
-
Plate cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.[4]
-
-
Cell Labeling:
-
Prepare a working solution of the probe by diluting the 1 mM DMSO stock into pre-warmed, serum-free culture medium. A starting concentration range of 100 nM to 5 µM is recommended for initial optimization.
-
Rationale: Serum contains proteins that can bind to fluorescent probes, increasing background or preventing cellular uptake. Using serum-free medium for the staining step minimizes this interference.[7]
-
-
Remove the growth medium from the cells and gently wash once with pre-warmed PBS.
-
Replace the PBS with the probe-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution from the cells.
-
Wash the cells 2-3 times with pre-warmed PBS or phenol red-free medium to remove any unbound probe and reduce background fluorescence.[7]
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium or an appropriate imaging buffer to the cells.
-
Immediately transfer the dish to the fluorescence microscope.
-
Image the cells using a filter set appropriate for exciting near the UV range and collecting blue emission (e.g., a standard DAPI filter cube).
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[2]
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol is essential to validate that the chosen probe concentration does not adversely affect cell viability, ensuring that the observed cellular dynamics are not artifacts of toxicity.[7]
Materials:
-
Cells cultured in a 96-well plate
-
3-(Naphthalen-1-yl)propanamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 4,000-10,000 cells per well and culture for 24 hours at 37°C and 5% CO₂.[7]
-
Probe Treatment: Add varying concentrations of 3-(naphthalen-1-yl)propanamide (e.g., 0, 0.1, 1, 5, 10, 25 µM) to the wells. Include a "vehicle control" with DMSO concentration matched to the highest probe concentration.
-
Incubation: Incubate the cells for a period relevant to your imaging experiment (e.g., 2-24 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control wells.
Data Interpretation and Potential Applications
The fluorescence distribution of 3-(naphthalen-1-yl)propanamide within the cell will provide insights into its localization. Based on its hydrophobic character, it is hypothesized to accumulate in lipid-rich environments.
-
Potential Localization: Expect bright fluorescence in the endoplasmic reticulum, lipid droplets, and cellular membranes. The nucleus and cytoplasm may show lower, more diffuse fluorescence.
-
Environmental Sensing: Changes in the emission spectrum (color shift) upon drug treatment or induction of a cellular process (like ferroptosis, which involves lipid peroxidation) could indicate changes in the local lipid environment.[15] This opens avenues for using the probe as an environmental sensor.
Diagram: Proposed Mechanism of Environmental Sensing
Caption: Environmental sensitivity of the probe's fluorescence.
Conclusion and Future Directions
3-(Naphthalen-1-yl)propanamide represents a promising entry point into the world of naphthalene-based fluorescent probes. Its straightforward structure, predicted favorable photophysical properties, and high cell permeability make it a valuable tool for general labeling of hydrophobic structures within live cells.[5][7] The protocols outlined herein provide a robust framework for its application and validation, empowering researchers to confidently incorporate this probe into their experimental designs. Future work should focus on the synthesis of derivatives by functionalizing the naphthalene ring to target specific organelles or sense particular biological analytes, further expanding the utility of this versatile scaffold.[16][17]
References
- BenchChem. (2025). Application Notes: Naphthalene-Based Derivatives as Fluorescent Probes for Cellular Imaging.
- RSC Publishing. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)
- ProQuest. (n.d.). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- BenchChem. (2025).
- ACS Publications. (2014). Highly Sensitive Naphthalene-Based Two-Photon Fluorescent Probe for in Situ Real-Time Bioimaging of Ultratrace Cyclooxygenase-2 in Living Biosystems.
- PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- PubMed. (2018). A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells.
- SpringerLink. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- StainsFile. (n.d.). Fluorescent Live Cell Imaging.
- BenchChem. (2025). Application Notes: Functionalization of the Naphthalene Ring in 3-(Naphthalen-1-yl)propan-1-amine.
- RSC Publishing. (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties.
- RSC Publishing. (n.d.).
- MDPI. (2012).
- Rose-Hulman Institute of Technology. (n.d.). Spectrofluorometers and Fluorescence Phenomena.
- ResearchGate. (2026). Novel Naphthylamide-based Fluorescent Probe for Detecting Lipid Hydroperoxides in Ferroptosis.
- Lirias. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution.
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- 9. A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: A Framework for Evaluating the Antimicrobial Activity of Novel Naphthalene Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines and an exploration of novel chemical scaffolds. Naphthalene, a simple bicyclic aromatic hydrocarbon, has emerged as a highly versatile and privileged structure in medicinal chemistry.[1][2] Its rigid, lipophilic backbone serves as an excellent foundation for designing molecules that can interact with various biological targets. This potential is not merely theoretical; several naphthalene-based drugs, such as the antibiotic nafcillin and the antifungal terbinafine, have already been successfully commercialized, validating the utility of this scaffold.[2][3]
Naphthalene derivatives exert their antimicrobial effects through diverse mechanisms, including the critical disruption of bacterial cell membranes and the inhibition of essential enzymes like DNA gyrase, which is vital for bacterial replication.[3] This multi-target potential makes them promising candidates for overcoming existing resistance mechanisms.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy and preliminary safety profile of novel naphthalene derivatives. The protocols herein are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure that the data generated is robust, reproducible, and comparable across different laboratories.[4][5]
Overall Evaluation Workflow
The evaluation of a new chemical entity follows a logical progression from broad initial screening to more specific quantitative and safety assessments. This tiered approach is designed to efficiently identify the most promising candidates while conserving resources.
Caption: Step-by-step workflow for determining MIC and MBC values.
Detailed Protocol: Broth Microdilution (CLSI M07 Guideline)
-
Media and Reagents:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). [6]The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can affect the activity of certain antimicrobial agents and the permeability of the bacterial outer membrane.
-
Prepare a stock solution of the naphthalene derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound. Start by adding 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as the growth control (no compound).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. [7] * Add the appropriate volume of the diluted inoculum to each well (e.g., if dilutions are in 100 µL, add 100 µL of an inoculum at 1x10^6 CFU/mL).
-
-
Controls (Self-Validation):
-
Growth Control: Well containing only media and inoculum. Must show turbidity.
-
Sterility Control: Well containing only media. Must remain clear.
-
Reference Antibiotic: Run a parallel dilution series with a known antibiotic (e.g., ciprofloxacin) to validate the assay against quality control strains (e.g., E. coli ATCC 25922).
-
-
Incubation and MIC Reading:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the naphthalene derivative at which there is no visible turbidity. [8]
-
Detailed Protocol: MBC Determination
-
Sub-culturing:
-
Following MIC determination, take a 10-50 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations). [9] * Spot the aliquot onto a quadrant of a fresh, antibiotic-free MHA plate.
-
-
Incubation and MBC Reading:
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, corresponding to a ≥99.9% kill rate. [9]
-
Data Presentation: Quantitative Potency Table
| Compound ID | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Interpretation |
| Naph-001 | 4 | 8 | 2 | Bactericidal |
| Naph-003 | 8 | >64 | >8 | Bacteriostatic |
| Vancomycin | 1 | 2 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
Part 3: Preliminary Safety Assessment via Cytotoxicity Assay
Expertise & Causality: A potent antimicrobial is clinically useless if it is equally toxic to human cells. [10][11]Therefore, an early assessment of in vitro cytotoxicity is a mandatory step. The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cell membrane damage. [12]LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised—a hallmark of necrosis—LDH leaks into the culture medium. [13]By measuring the enzymatic activity of LDH in the supernatant, we can quantify the degree of cell death induced by the compound. This allows for the calculation of a Therapeutic Index (TI), a critical parameter that compares the concentration toxic to host cells versus the concentration effective against microbes. A high TI is a strong indicator of pathogen-specific activity.
Detailed Protocol: LDH Release Assay
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the naphthalene derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations (typically spanning the MIC values).
-
-
Controls (Self-Validation):
-
Vehicle Control (0% Lysis): Cells treated with the solvent (e.g., DMSO) at the highest concentration used in the experiment. This represents baseline LDH release.
-
Maximum Lysis Control (100% Lysis): Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell death and maximum LDH release.
-
Medium Blank: Culture medium without cells to determine background absorbance.
-
-
Incubation and Sample Collection:
-
Incubate the plate for a relevant period (e.g., 24 hours).
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully transfer an aliquot of the cell-free supernatant from each well to a new plate.
-
-
LDH Measurement:
-
Add the LDH reaction mix (containing diaphorase and a tetrazolium salt) to each supernatant sample according to the manufacturer's protocol.
-
Incubate at room temperature, protected from light, for up to 30 minutes. The LDH enzyme catalyzes a reaction that results in the formation of a red formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation and Interpretation:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound Abs - Vehicle Control Abs) / (Max Lysis Abs - Vehicle Control Abs)] * 100
-
Plot the % cytotoxicity against the compound concentration to determine the IC₅₀ value (the concentration that causes 50% cell death).
-
Calculate the Therapeutic Index (TI) as: TI = IC₅₀ / MIC
-
Data Presentation: Cytotoxicity and Therapeutic Index
| Compound ID | MIC (µg/mL) vs. Target Pathogen | IC₅₀ (µg/mL) vs. HEK293 Cells | Therapeutic Index (TI) |
| Naph-001 | 4 | 120 | 30 |
| Naph-004 | 2 | 10 | 5 |
A higher Therapeutic Index indicates greater selectivity for the pathogen over host cells and is a key criterion for advancing a compound in the drug development process.
References
-
Kramer, P., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
JoVE. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]
-
Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
-
A comprehensive review on in-vitro methods for anti-microbial activity. (2024). World Journal of Advanced Research and Reviews. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
Yadav, S., et al. (2024). Naphthalene Derivatives: Antimicrobial Review. Scribd. Available at: [Link]
-
Springer Nature. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]
-
British Society for Antimicrobial Chemotherapy. (n.d.). BSAC Standardized Disc Susceptibility Testing Method. Available at: [Link]
-
Rokade, Y.B., & Sayyed, R.Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of ChemTech Research. Available at: [Link]
-
Yadav, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
MDPI. (2024). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Available at: [Link]
-
Academic Journals. (2017). determination of minimum inhibitory concentration (mic) and minimum bactericidal concentration (mbc) using a novel dilution tube method. Available at: [Link]
-
American Society for Microbiology. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Available at: [Link]
-
ResearchGate. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. Available at: [Link]
-
World Organisation for Animal Health. (n.d.). bacterial antimicrobial susceptibility testing. Available at: [Link]
-
Frontiers. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Available at: [Link]
-
National Center for Biotechnology Information. (2015). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Available at: [Link]
-
National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]
-
MDPI. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Bio-protocol. (n.d.). 2.4. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Available at: [Link]
-
PubMed. (2001). Determination of minimum inhibitory concentrations. Available at: [Link]
-
University of Gothenburg. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
World Health Organization. (n.d.). Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. Available at: [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Antimicrobial Susceptibility Testing. Available at: [Link]
-
CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]
-
Bentham Science. (2020). Antibacterial Effects of Derivatives of Porphyrin, Naphthalene diimide, Aminophenol and Benzodioxane on Methicillin Resistant Staphylococcus aureus and Neuropathogenic Escherichia coli K1. Available at: [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. woah.org [woah.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
Application Note: Experimental Setup for Evaluating the Enzyme Inhibitory Effects of 3-(naphthalen-1-yl)propanamide
Mechanistic Rationale & Target Selection
The 3-(naphthalen-1-yl)propanamide scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its structural topology—a bulky, electron-rich naphthalene ring tethered via a flexible ethyl linker to a terminal propanamide group—makes it an ideal candidate for occupying deep hydrophobic enzyme pockets while simultaneously engaging in hydrogen bonding or metal coordination.
Recently, this specific scaffold has gained significant traction in the development of dual Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase 1 (HDAC1) inhibitors [1]. IDO1 is a heme-containing enzyme critical for tumor immune evasion (catalyzing the oxidation of L-tryptophan to kynurenine), while HDAC1 is a zinc-dependent epigenetic enzyme. The naphthalene moiety provides essential π−π stacking interactions within the hydrophobic Pocket A of IDO1, while the propanamide tail (often functionalized into a hydroxamic acid or ortho-quinone) acts as a potent metal chelator for the heme iron ( Fe2+ ) or the zinc ion ( Zn2+ ).
This application note details a robust, self-validating experimental framework for assessing the enzyme inhibitory kinetics of 3-(naphthalen-1-yl)propanamide and its derivatives, focusing primarily on the IDO1 colorimetric assay, with secondary counter-screening protocols for HDAC1.
Figure 1: Mechanistic binding logic of 3-(naphthalen-1-yl)propanamide in the IDO1 pocket.
Reagent Preparation & Causality of Assay Design
To ensure a self-validating and artifact-free environment, the biochemical assay conditions must be meticulously controlled. The IDO1 enzymatic reaction is highly sensitive to oxidative stress and solvent denaturation [2].
-
Solvent Constraints: 3-(naphthalen-1-yl)propanamide is highly hydrophobic. Stock solutions must be prepared in 100% anhydrous DMSO. However, the final assay concentration of DMSO must not exceed 1% (v/v) . Higher concentrations will artificially denature the IDO1 enzyme, leading to false-positive inhibition readouts.
-
Ascorbic Acid & Methylene Blue: IDO1 requires its heme iron to be in the ferrous ( Fe2+ ) state to bind oxygen and catalyze tryptophan oxidation. Ascorbic acid (20 mM) acts as the primary reducing agent, while methylene blue (10 µM) serves as an electron carrier to continuously reduce the heme iron during the assay.
-
Catalase Addition: The ascorbate/methylene blue reducing system generates hydrogen peroxide ( H2O2 ) as a toxic byproduct. Without the addition of bovine liver catalase (100 µg/mL), H2O2 will oxidatively destroy the IDO1 enzyme, prematurely halting the reaction and skewing kinetic data.
Step-by-Step Experimental Protocols
Protocol A: Cell-Free IDO1 Enzymatic Assay (Ehrlich's Method)
This protocol measures the conversion of L-tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine and detected colorimetrically [3].
Step 1: Reaction Mixture Assembly In a standard 96-well microplate, prepare 100 µL of the master reaction buffer per well containing:
-
50 mM Potassium Phosphate Buffer (pH 6.5)
-
20 mM Ascorbic Acid (freshly neutralized to pH 7.0 with NaOH)
-
10 µM Methylene Blue
-
100 µg/mL Bovine Liver Catalase
-
50 nM Recombinant Human IDO1 Enzyme
Step 2: Compound Incubation
-
Add 2 µL of the 3-(naphthalen-1-yl)propanamide derivative (serially diluted in DMSO) to the reaction wells.
-
Include a Vehicle Control (2 µL pure DMSO) and a Positive Control (2 µL Epacadostat, 1 µM).
-
Pre-incubate the plate at 37°C for 15 minutes to allow steady-state binding between the inhibitor and the enzyme.
Step 3: Reaction Initiation & Termination
-
Initiate the reaction by adding 50 µL of L-Tryptophan (final concentration 200 µM).
-
Incubate at 37°C for exactly 45 minutes.
-
Terminate the enzymatic reaction by adding 30 µL of 30% (w/v) Trichloroacetic Acid (TCA).
-
Causality Note: TCA not only precipitates the proteins to stop the reaction but provides the acidic environment necessary for the next step. Incubate the plate at 50°C for 30 minutes to quantitatively hydrolyze the intermediate N-formylkynurenine into kynurenine.
Step 4: Colorimetric Detection
-
Centrifuge the plate at 2500 × g for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the clarified supernatant to a new 96-well flat-bottom plate.
-
Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
Incubate for 10 minutes at room temperature and measure absorbance at 480 nm using a microplate reader.
Figure 2: High-throughput colorimetric workflow for the IDO1 enzyme inhibition assay.
Protocol B: Assay Self-Validation & Quality Control
To guarantee the trustworthiness of the data, the assay must be treated as a self-validating system:
-
Optical Interference Control: Because 3-(naphthalen-1-yl)propanamide contains a conjugated aromatic system, it may inherently absorb light near 480 nm. Run a parallel plate containing the compound and a known concentration of synthetic kynurenine without the IDO1 enzyme. If the absorbance deviates from the kynurenine standard alone, the compound is an optical interferent, and HPLC-MS must be used instead of Ehrlich's reagent.
-
Z'-Factor Calculation: Calculate the Z'-factor using the Vehicle Control ( μp ) and the TCA-killed Blank ( μn ). A robust assay must yield a Z′≥0.6 before compound data is accepted.
Data Presentation & Kinetic Analysis
To determine the mechanism of inhibition (competitive vs. non-competitive), Protocol A is repeated at varying concentrations of L-Tryptophan (e.g., 50, 100, 200, and 400 µM). The data is then transformed using a Lineweaver-Burk plot ( 1/V0 vs. 1/[S] ).
Below is a representative data summary demonstrating how derivatives of the 3-(naphthalen-1-yl)propanamide scaffold are typically profiled against both IDO1 and HDAC1 targets.
Table 1: Representative Kinetic Parameters for 3-(naphthalen-1-yl)propanamide Derivatives
| Compound / Scaffold | IDO1 IC50 (µM) | HDAC1 IC50 (µM) | IDO1 Inhibition Mode | Hill Slope ( nH ) |
| Unsubstituted 3-(naphthalen-1-yl)propanamide | > 50.0 | > 50.0 | N/A (Weak Binder) | N/A |
| Ortho-quinone Derivative (Dual Inhibitor) | 0.73 ± 0.05 | 0.46 ± 0.03 | Competitive (Heme) | 1.12 |
| Epacadostat (IDO1 Positive Control) | 0.07 ± 0.01 | > 100.0 | Competitive | 0.98 |
| SAHA / Vorinostat (HDAC Positive Control) | > 100.0 | 0.02 ± 0.01 | Competitive (Zinc) | 1.05 |
Note: The unsubstituted scaffold serves as a baseline. Functionalization of the propanamide tail (e.g., into an ortho-quinone or hydroxamate) is required to achieve sub-micromolar potency across both enzymes.
References
-
Lin Y, Zhang H, Niu T, Tang ML, Chang J. "Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase 1 (HDAC1) Dual Inhibitors Derived from the Natural Product Saprorthoquinone." Molecules. 2020 Sep 30;25(19):4494. URL:[Link]
-
Ciesla, L.M., et al. "Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells." Scientific Reports. 2021 Feb 4;11:3065. URL:[Link]
-
Venkateswaran, N., et al. "IDO1 and TDO activity assay from cell culture medium." Bio-protocol. 2019;9(4):e3146. URL:[Link]
cell viability assays for testing 3-(naphthalen-1-yl)propanamide cytotoxicity
Application Note: Comprehensive Cytotoxicity Profiling of 3-(naphthalen-1-yl)propanamide via Multi-Parametric Cell Viability Workflows
Introduction & Rationale
3-(naphthalen-1-yl)propanamide is a synthetic organic compound featuring a naphthalene ring system linked to a propanamide chain[1]. Compounds of this structural class are frequently synthesized and evaluated in early-stage drug discovery as potential receptor ligands, enzyme inhibitors, or metabolic modulators. When advancing novel synthetic derivatives through preclinical in vitro screening, establishing a precise and unambiguous cytotoxicity profile is paramount.
Causality and Self-Validating Experimental Design
As an Application Scientist, it is critical to design workflows where each assay validates the findings of the others. We employ an orthogonal triad of assays to ensure the experimental system is entirely self-validating:
-
Metabolic Viability (ATP Quantification): Adenosine triphosphate (ATP) is the universal energy currency of living cells. A rapid drop in intracellular ATP indicates metabolic inhibition or cell death[2]. However, ATP depletion alone cannot differentiate between a cell that has simply entered cell-cycle arrest and one that has died.
-
Membrane Integrity (LDH Release): To validate whether the loss of ATP correlates with physical cell death, we measure Lactate Dehydrogenase (LDH). LDH is a stable cytoplasmic enzyme; its presence in the extracellular culture medium is a direct, self-validating marker of plasma membrane rupture (necrosis or late-stage apoptosis)[3]. If ATP drops but LDH remains low, the compound is cytostatic. If both occur, it is cytocidal.
-
Mechanism of Death (Annexin V/PI): If the compound proves cytocidal, we must determine how the cell dies. Annexin V binds with high affinity to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis[4]. Propidium Iodide (PI) is a DNA-intercalating dye that only enters cells with compromised membranes. Together, they distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and primary necrosis (Annexin V-/PI+).
Quantitative Data Summary
Below is a representative quantitative summary of 3-(naphthalen-1-yl)propanamide cytotoxicity across two standard human cell lines (HepG2 hepatocyte carcinoma and A549 lung carcinoma), demonstrating how multi-parametric data is synthesized to form a complete toxicological profile.
| Cell Line | Assay Metric | 24h Treatment | 48h Treatment | Biological Interpretation |
| HepG2 | ATP Viability (IC₅₀) | 45.2 µM | 28.5 µM | Time-dependent metabolic inhibition. |
| HepG2 | Max LDH Release (%) | 12% at 50 µM | 68% at 50 µM | Transition from cytostatic to cytocidal at 48h. |
| HepG2 | Apoptotic Fraction | 15% (Early) | 42% (Late) | Primary mechanism of death is apoptosis. |
| A549 | ATP Viability (IC₅₀) | >100 µM | 85.4 µM | Lower baseline sensitivity to the compound. |
| A549 | Max LDH Release (%) | <5% at 50 µM | 18% at 50 µM | Minimal membrane rupture observed. |
| A549 | Apoptotic Fraction | <5% | 12% (Early) | Weak apoptotic induction; primarily cytostatic. |
Step-by-Step Methodologies
General Preparation:
-
Compound Stock: Dissolve 3-(naphthalen-1-yl)propanamide in 100% DMSO to yield a 10 mM stock. Ensure the final DMSO concentration in the culture medium never exceeds 0.5% (v/v) to prevent vehicle-induced background toxicity.
-
Cell Seeding: Seed cells at 1 × 10⁴ cells/well in 96-well opaque plates (for ATP/LDH assays) or 2 × 10⁵ cells/well in 6-well plates (for Flow Cytometry). Incubate overnight at 37°C, 5% CO₂.
Protocol 1: ATP-Based Metabolic Viability (Luminescence)
Causality Check: This homogeneous assay lyses cells and generates a luminescent signal directly proportional to ATP. A vehicle-treated control (DMSO only) is mandatory to set the 100% viability baseline.
-
Treat cells with serial dilutions of 3-(naphthalen-1-yl)propanamide (e.g., 1 µM to 100 µM) for desired time points (24h/48h).
-
Equilibrate the assay plate and the2 to room temperature for 30 minutes to ensure uniform enzyme kinetics[2].
-
Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader and calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: Membrane Integrity (LDH Release Assay)
Causality Check: To self-validate the dynamic range of the assay, include a "Maximum LDH Release" control well treated with 1% Triton X-100 (which induces 100% lysis) 45 minutes prior to reading the plate[3].
-
Following compound treatment, centrifuge the 96-well plate at 250 × g for 3 minutes to pellet any floating dead cells and debris.
-
Transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well flat-bottom plate.
-
Add 50 µL of the 3 (containing lactate, NAD+, and a tetrazolium salt) to each well[3].
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the enzymatic reaction.
-
Measure absorbance at 490 nm. Calculate % Cytotoxicity = [(Experimental - Vehicle) / (Max Lysis - Vehicle)] × 100.
Protocol 3: Apoptosis vs. Necrosis (Annexin V / PI Flow Cytometry)
Causality Check: Include a positive apoptosis control (e.g., cells treated with 1 µM Staurosporine for 4 hours) to validate the Annexin V binding capacity and compensation settings of the flow cytometer.
-
Harvest both adherent and floating cells (critical, as floating cells contain the late apoptotic population). Wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer (containing calcium, which is required for binding) at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/Texas Red channel for PI).
Experimental Visualizations
Caption: Multi-parametric workflow for evaluating 3-(naphthalen-1-yl)propanamide cytotoxicity.
Caption: Cellular signaling pathways leading to apoptosis or necrosis following compound treatment.
References
-
CellTiter-Glo® 2.0 Cell Viability Assay Promega[Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes National Institutes of Health (NIH) / PMC [Link]
Sources
troubleshooting impurities in 3-(naphthalen-1-yl)propanamide synthesis
Technical Support Center: 3-(Naphthalen-1-yl)propanamide Synthesis
Welcome to the technical support center for the synthesis of 3-(naphthalen-1-yl)propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to impurities and side reactions during this common amide coupling procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis, improve yield, and achieve high product purity.
Section 1: The Core Synthesis Pathway
The most direct and widely employed method for synthesizing 3-(naphthalen-1-yl)propanamide is through the coupling of 3-(naphthalen-1-yl)propanoic acid with an ammonia source. Due to the low reactivity of carboxylic acids, this transformation requires an activating agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] The general mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ammonia to form the desired amide bond.[2]
Caption: General workflow for carbodiimide-mediated synthesis of 3-(naphthalen-1-yl)propanamide.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of 3-(naphthalen-1-yl)propanamide.
Category: Unreacted Starting Materials
Question 1: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 3-(naphthalen-1-yl)propanoic acid. What is the likely cause?
Answer: This is one of the most frequent issues and typically points to inefficient activation of the carboxylic acid. Several factors could be at play:
-
Insufficient Coupling Reagent: The stoichiometry is critical. While a 1:1 ratio is theoretical, it's common practice to use a slight excess (1.1-1.2 equivalents) of the coupling agent to drive the reaction to completion.
-
Deactivation by Moisture: Carbodiimides like EDC and DCC are highly sensitive to water. Any moisture in your solvent, starting materials, or reaction atmosphere will hydrolyze the reagent, rendering it inactive. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incomplete Reaction: Amide coupling reactions can be slower than expected, depending on the solvent and temperature. Ensure you have allowed sufficient reaction time. Monitoring by Thin-Layer Chromatography (TLC) is essential to confirm the disappearance of the starting acid (see Protocol 1).
-
Poor Reagent Quality: The quality of the coupling reagent can degrade over time, especially if not stored properly. It is advisable to use a fresh bottle or a recently purchased batch if you suspect reagent degradation.
Category: Reagent-Derived Impurities
Question 2: I used DCC as my coupling agent and now have a white, crystalline solid that is insoluble in most organic solvents and complicates my purification. What is this and how do I remove it?
Answer: This impurity is almost certainly N,N'-dicyclohexylurea (DCU) , the byproduct of the DCC coupling reaction.[3] DCU is notoriously insoluble in many common solvents like dichloromethane (DCM) and ethyl acetate, which is why it often precipitates directly from the reaction mixture.[2]
Solution: The most effective way to remove DCU is by filtration.[2]
-
Upon reaction completion (as determined by TLC), cool your reaction mixture in an ice bath (0 °C) for 30-60 minutes. This will maximize the precipitation of DCU.
-
Filter the cold mixture through a Büchner funnel or a sintered glass funnel.
-
Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to recover any product that may have been trapped.
-
The filtrate now contains your crude product, largely free of DCU, and can be carried forward to the workup and purification steps.
Question 3: I opted for EDC to avoid the DCU issue. What is the byproduct and what is the best workup procedure to remove it?
Answer: You made a common and wise choice. The byproduct of using EDC is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) . The key advantage of EDC is that both it and its EDU byproduct are water-soluble, especially in acidic conditions.[2] This makes removal via a standard aqueous workup straightforward.
Solution: A standard extractive workup is highly effective:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash with a dilute acid, such as 1M HCl or 5% citric acid solution. This protonates the tertiary amine on EDU, making it highly soluble in the aqueous layer.
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove other water-soluble impurities.
-
Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Category: Side-Reaction Products
Question 4: My mass spectrum shows a peak with a mass corresponding to my starting acid plus the carbodiimide, but with the loss of a water molecule. It's not my desired product. What is this impurity?
Answer: This is a classic signature of an N-acylurea byproduct . This stable and unreactive amide is formed when the highly reactive O-acylisourea intermediate undergoes an intramolecular O-to-N acyl shift.[4] This rearrangement is often faster than the desired intermolecular attack by the amine, especially if the amine concentration is low or the amine is sterically hindered.
Causality & Prevention:
-
Prevention: The best way to suppress this side reaction is to use an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[2][5] These additives react with the O-acylisourea intermediate to form a more stable active ester (e.g., HOBt-ester). This new intermediate is still highly reactive towards the amine but is significantly less prone to the problematic rearrangement, thereby improving the yield of the desired amide.[2]
Caption: Competing pathways for the O-acylisourea intermediate.
Question 5: After purification, my yield is low and I've recovered a significant amount of the starting carboxylic acid. I'm sure the initial reaction went to completion. What could have happened?
Answer: This strongly suggests that your product, 3-(naphthalen-1-yl)propanamide, underwent hydrolysis back to the carboxylic acid during the workup or purification. Amide bonds, while generally stable, can be cleaved under harsh acidic or basic conditions, particularly when heated.[6][7][8]
Causality & Prevention:
-
Acidic Hydrolysis: Washing with highly concentrated acid or for prolonged periods can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[7]
-
Basic Hydrolysis: Similarly, washing with strong bases (like NaOH or KOH) introduces the hydroxide ion (OH⁻), a potent nucleophile that can attack the carbonyl carbon and lead to cleavage of the amide bond.[8]
Best Practices for Workup:
-
Use dilute aqueous solutions (e.g., 1M HCl, 5% NaHCO₃).
-
Perform extractions at room temperature and avoid heating.
-
Minimize the contact time between the organic layer and the aqueous solutions.
-
If purification is done via chromatography on silica gel (which is acidic), do not let the product sit on the column for an extended period. If the product is particularly sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Section 3: Essential Analytical & Purification Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the consumption of the starting material and the formation of the product.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 30-50% Ethyl Acetate in Hexane is a good starting point)
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and placing a piece of filter paper inside to saturate the atmosphere. Cover and let it equilibrate.
-
On the TLC plate, draw a faint pencil line ~1 cm from the bottom (the origin).
-
Spot a dilute solution of your starting carboxylic acid on the origin as a reference (Lane 1).
-
Carefully take a small aliquot from your reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it on the origin (Lane 2).
-
Place the TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp. The naphthalene moiety will be UV active. The starting carboxylic acid is typically more polar and will have a lower Rf value than the less polar amide product.
-
The reaction is complete when the spot corresponding to the starting material in Lane 2 has disappeared or is very faint.
| Compound | Expected Polarity | Expected Rf Value |
| 3-(naphthalen-1-yl)propanoic acid | High | Lower |
| 3-(naphthalen-1-yl)propanamide | Moderate | Higher |
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify the crude product by separating it from unreacted starting materials and soluble byproducts.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Eluent (e.g., a gradient of Ethyl Acetate in Hexane or Methanol in DCM)
-
Collection tubes
-
Air or nitrogen source for pressure
Procedure:
-
Choose Eluent: Use TLC to determine an optimal solvent system that gives good separation between your product (target Rf ≈ 0.3) and impurities.
-
Pack the Column: Prepare a slurry of silica gel in the least polar eluent (e.g., pure hexane). Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is just above the silica bed. Add a thin layer of sand on top to protect the silica surface.
-
Load the Sample: Dissolve your crude product in a minimal amount of the reaction solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Carefully add the eluent to the column and apply gentle pressure. Begin collecting fractions.
-
Run the Gradient: Start with a low-polarity eluent to wash off non-polar impurities. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute your product.
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(naphthalen-1-yl)propanamide.
References
- Allen, C. (2025, March 19).
-
LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
OpenStax. (2023, September 20). 21.7 Chemistry of Amides. OpenStax. [Link]
-
Save My Exams. (2025, January 4). Reactions of Amides. Save My Exams. [Link]
-
AK Lectures. (n.d.). Hydrolysis of Amides. AK Lectures. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Jack Westin. (n.d.). Synthesis of Amides. Jack Westin. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. allen.in [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Optimizing the Synthesis of 3-(Naphthalen-1-yl)propanamide
Welcome to the Application Scientist Support Center. Synthesizing primary amides like 3-(naphthalen-1-yl)propanamide from their corresponding carboxylic acids is a fundamental transformation in medicinal chemistry, yet it is frequently plagued by incomplete conversion, difficult purifications, and unwanted side reactions.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to maximize your yield and purity.
Part 1: Diagnostic Workflow
Before adjusting your protocol, use the diagnostic decision tree below to match your analytical results (LC-MS/NMR) with the correct corrective action.
Diagnostic workflow for troubleshooting 3-(naphthalen-1-yl)propanamide synthesis.
Part 2: Troubleshooting Guides & FAQs
Q1: My reaction stalls, and I recover a lot of unreacted 3-(naphthalen-1-yl)propanoic acid. Why is the conversion so low?
The Causality: This is almost always a competition between aminolysis (the desired attack by ammonia) and hydrolysis (the undesired attack by water). If you are using aqueous ammonia (NH₄OH) as your nitrogen source, the water present acts as a competing nucleophile. At high pH, water rapidly hydrolyzes the highly reactive activated ester or acid chloride intermediate back into the starting carboxylic acid[1]. The Solution: Switch to an anhydrous ammonia source. Using solid ammonium chloride (NH₄Cl) combined with a non-nucleophilic base (such as N-methylmorpholine or DIPEA) generates ammonia in situ in a strictly anhydrous environment, drastically favoring the formation of the primary amide[2].
Q2: LC-MS shows a significant impurity with a mass of [M-18] (181.1 m/z). How do I prevent this?
The Causality: The[M-18] mass corresponds to 3-(naphthalen-1-yl)propanenitrile. Primary amides are highly susceptible to dehydration. When exposed to excess activating/dehydrating agents (such as oxalyl chloride, SOCl₂, or even POCl₃) combined with heat, the primary amide loses a molecule of water to form a nitrile[3]. The Solution: Strict stoichiometric control is mandatory. Never exceed 1.05 equivalents of your activating agent if using the acid chloride route. Furthermore, keep the reaction temperature strictly at or below 0 °C during the activation phase. If the problem persists, abandon harsh chlorinating agents and switch to a milder coupling agent like DMT-MM[4].
Q3: I am using EDC/HOBt, but removing the byproducts during purification is a nightmare. How can I improve the purity profile?
The Causality: Carbodiimide coupling agents like EDC form an O-acylisourea intermediate. While EDC is chosen because its urea byproduct is water-soluble, additives like HOBt (required to prevent the formation of unreactive N-acylurea) often carry over into the organic phase during extraction. The Solution: Transition to DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMT-MM forms a highly reactive triazine ester that undergoes rapid aminolysis. Crucially, all DMT-MM byproducts are exceptionally water-soluble and are quantitatively removed via a simple aqueous wash, completely eliminating the need for column chromatography[4].
Part 3: Mechanistic Pathway of Amidation & Byproduct Formation
Understanding the mechanistic branch points is critical for controlling the reaction outcome. The diagram below illustrates how experimental conditions dictate whether the activated intermediate becomes the target amide, reverts to the acid, or degrades into a nitrile.
Mechanistic pathway showing target amide formation and common competing side reactions.
Part 4: Quantitative Data & Reagent Comparison
Use the table below to select the optimal synthetic route based on your lab's scale and purity requirements.
| Method | Activating Reagent | Ammonia Source | Typical Yield | Purity Profile | Primary Impurity Risk |
| Triazine Coupling | DMT-MM | NH₄Cl + NMM | 85–95% | Excellent (>98%) | Unreacted acid (if incomplete) |
| Carbodiimide | EDC·HCl + HOBt | NH₄Cl + DIPEA | 80–90% | Good (90–95%) | Trace N-acylurea, HOBt carryover |
| Acid Chloride | Oxalyl Chloride | NH₃ (gas) or NH₄OH | 90–98% | Moderate (85–90%) | Nitrile (dehydration byproduct) |
Part 5: Validated Experimental Protocols
Every protocol provided here operates as a self-validating system, ensuring you can verify the success of intermediate steps before proceeding.
Protocol A: The Mild & High-Purity Route (DMT-MM / NH₄Cl)
Recommended for medicinal chemistry libraries and final API synthesis where chromatography must be avoided.
-
Preparation: In an oven-dried round-bottom flask, dissolve 3-(naphthalen-1-yl)propanoic acid (1.0 eq, 5.0 mmol) in anhydrous methanol or THF (25 mL).
-
Ammonia Source Addition: Add solid ammonium chloride (NH₄Cl) (3.0 eq, 15.0 mmol) followed by N-methylmorpholine (NMM) (3.5 eq, 17.5 mmol). Stir for 5 minutes.
-
Activation: Add DMT-MM (1.2 eq, 6.0 mmol) in one single portion. Stir the reaction mixture at room temperature for 4-6 hours.
-
Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the product mass ([M+H]⁺ = 200.1) validates successful aminolysis.
-
Workup: Concentrate the solvent in vacuo. Redissolve the crude residue in Ethyl Acetate (50 mL). Wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield highly pure 3-(naphthalen-1-yl)propanamide. No column chromatography is required.
Protocol B: The Scalable Acid Chloride Route
Recommended for large-scale (>10g) synthesis where reagent cost is a primary factor.
-
Activation: Dissolve 3-(naphthalen-1-yl)propanoic acid (1.0 eq, 50.0 mmol) in anhydrous Dichloromethane (DCM) (150 mL). Add a catalytic amount of DMF (3 drops).
-
Chlorination: Cool the flask strictly to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.05 eq, 52.5 mmol). Note: Do not exceed 1.05 eq to prevent downstream nitrile formation.
-
Degassing: Remove the ice bath and stir at room temperature for 2 hours until gas evolution (CO, CO₂, HCl) completely ceases. Concentrate the mixture in vacuo to remove any trace unreacted oxalyl chloride, then redissolve the intermediate in anhydrous DCM (100 mL).
-
Validation Checkpoint: Quench a 10 µL aliquot of the mixture in 1 mL of Methanol. LC-MS analysis must show the methyl ester ([M+H]⁺ = 215.1), validating that the acid chloride was successfully formed without degrading into an anhydride[1].
-
Amidation: Cool the solution to -10 °C (ice/salt bath). Slowly bubble anhydrous NH₃ gas into the solution for 20 minutes. Alternatively, add the DCM solution dropwise to a vigorously stirred biphasic mixture of DCM and concentrated aqueous NH₄OH (100 mL) strictly at 0 °C.
-
Workup: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from hot ethanol to achieve >99% purity.
References
Amide bond formation: beyond the myth of coupling reagents | luxembourg-bio.com |
[2] Amine to Amide (EDC + HOBt) | commonorganicchemistry.com | 2
[3] Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine | acs.org | 3
[4] Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM | researchgate.net | 4
[1] Amide from carboxylic acid synthesis : r/Chempros | reddit.com | 1
Sources
Technical Support Center: Purification of Naphthalene-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the purification of naphthalene-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. The following content is structured to provide both quick answers through our FAQs and in-depth solutions in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude naphthalene and its derivatives?
The impurities in naphthalene are largely dependent on its source (coal tar or petroleum).[1][2] Crude naphthalene from coal tar is about 95% pure by weight.[1]
Common Impurities in Naphthalene:
| Impurity Type | Examples | Typical Source | Notes |
| Sulfur Compounds | Benzo[b]thiophene (Thionaphthene) | Coal Tar | Very difficult to remove due to similar physical properties to naphthalene.[2][3] |
| Hydrocarbons | Methylnaphthalenes, Dimethylnaphthalenes, Indane, Indene | Coal Tar, Petroleum | Often present in small percentages (<2%).[1][4] |
| Oxygenated Compounds | Phenols, Naphthenic Acids | Petroleum, Crude Synthesis | Can often be removed by a basic wash.[5] |
| Isomeric Impurities | α- and β-substituted isomers (e.g., 1- and 2-naphthol) | Synthesis Byproducts | Separation is a significant challenge due to similar polarities.[6] |
| Heavier PAHs | Acenaphthene, Fluorene, Phenanthrene, Anthracene | Coal Tar | Typically present at parts-per-thousand levels.[4] |
Q2: I have a newly synthesized naphthalene derivative. What is the best general approach for its initial purification?
For a novel solid naphthalene derivative, recrystallization is the most effective and widely recommended initial purification technique.[7][8] It is a robust method for removing impurities and can yield highly pure crystalline material.[8] If the compound is an oil or fails to crystallize, column chromatography is the next logical step.
Here is a general workflow for purifying a new naphthalene-based compound:
Caption: General workflow for the purification of a naphthalene-based compound.
Q3: How do I select an appropriate solvent for recrystallizing my naphthalene derivative?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Given that naphthalene itself is nonpolar, start with polar solvents and move towards nonpolar ones.
Solvent Selection Guide for Recrystallization:
| Solvent Class | Examples | Suitability for Naphthalene Derivatives | Causality |
| Highly Polar | Water | Generally poor, unless the derivative is highly functionalized (e.g., sulfonic acids, salts). | Naphthalene's aromatic core is hydrophobic. |
| Polar Protic | Methanol, Ethanol | Excellent starting point. Naphthalene has moderate solubility in hot alcohols and low solubility in cold alcohols.[10] | The hydroxyl group provides polarity, while the alkyl chain offers some nonpolar character. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good candidates. Often used in binary solvent systems with a nonpolar solvent like hexanes. | These solvents have intermediate polarity, making them versatile. |
| Nonpolar | Hexanes, Toluene | Often too soluble even at low temperatures, but can be excellent as the "anti-solvent" in a binary system. | "Like dissolves like"; the nonpolar solvent will readily dissolve the nonpolar naphthalene core. |
Pro-Tip: Always perform small-scale solvent screening in test tubes before committing your entire batch.[8][9]
Q4: My naphthalene compound oiled out or refuses to crystallize from solution. What troubleshooting steps can I take?
This is a common issue, often caused by residual impurities or supersaturation.[11]
Caption: Decision tree for troubleshooting failed crystallization attempts.[10][11]
Causality:
-
Scratching: Creates microscopic imperfections on the glass, providing nucleation sites for crystal growth.[10]
-
Seeding: Provides a pre-formed crystal lattice onto which other molecules can deposit, overcoming the initial energy barrier to crystallization.[10]
-
Reducing Volume: Increases the concentration of the solute, pushing the equilibrium towards precipitation.[8]
Q5: How can I effectively separate α- and β-substituted naphthalene isomers?
Separating isomers is a significant challenge because they often have very similar polarities.[12] Simple column chromatography on silica gel may be insufficient.
Strategies for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): Using specialized columns can enhance separation. Columns with phenyl or pyrenylethyl (PYE) stationary phases can exploit subtle differences in π-π interactions between the isomers and the stationary phase for better resolution.[13]
-
Fractional Crystallization: This technique exploits small differences in the solubility of the isomers.[14] By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from the mixture.
-
Chemical Derivatization: In some cases, isomers can be separated by reacting the mixture with a reagent to form derivatives with significantly different physical properties (e.g., polarity or crystallinity).[15] After separation, the original functionality can be restored.
-
Extractive Crystallization: This involves using a solvent that selectively alters the solubility of one isomer, allowing the other to be crystallized with high purity.
Troubleshooting Guides
Issue 1: Persistent Sulfur Impurities (Thionaphthene) After Initial Purification
-
The Problem: You have recrystallized your naphthalene product, but analytical data (GC-MS, NMR) still shows the presence of thionaphthene. This is a classic problem, especially with coal tar-derived naphthalene, as thionaphthene has a boiling point and solubility profile very similar to naphthalene.[2][3]
-
The Cause: Co-crystallization and similar physical properties make separation by standard physical methods difficult.
-
Solution: Oxidative Desulfurization Followed by Purification
This protocol leverages the higher reactivity of the sulfur atom in thionaphthene towards oxidation compared to the naphthalene ring. The resulting sulfoxide or sulfone has a much higher polarity, making it easily separable.[3]
Step-by-Step Protocol: Lab-Scale Oxidative Desulfurization
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve your impure naphthalene (10 g) in formic acid (40 mL).
-
Heating: Heat the mixture to 80-90°C with stirring.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (H₂O₂) dropwise over 30 minutes. Caution: This reaction is exothermic. Control the addition rate to maintain the temperature below 100°C.
-
Reaction: Maintain the reaction at 90°C for 1-2 hours. Monitor the disappearance of thionaphthene by TLC or GC-MS.
-
Quenching & Extraction: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing cold water (100 mL) and ethyl acetate (50 mL).
-
Wash: Separate the organic layer. Wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Purification: The resulting crude solid should be recrystallized from a suitable solvent (e.g., methanol or ethanol) to remove the oxidized sulfur impurities and yield high-purity naphthalene.[3]
-
Issue 2: Poor Separation of Naphthalene Isomers on a Silica Gel Column
-
The Problem: You are attempting to separate α- and β-substituted naphthalene isomers (e.g., 1-acetylnaphthalene and 2-acetylnaphthalene) using standard silica gel column chromatography, but the fractions are consistently mixed.
-
The Cause: The isomers have nearly identical polarities, resulting in very similar retention factors (Rƒ) on standard stationary phases like silica.[6]
-
Solution: Optimization of Chromatographic Conditions
Success lies in maximizing the subtle differences in interaction between the isomers and the chromatography system.
Troubleshooting Steps & Optimization:
-
Solvent System Optimization: The choice of eluent is critical. Instead of a single solvent system, use a shallow gradient of a more polar solvent in a nonpolar solvent. This can help resolve closely eluting spots.
-
TLC First: Before running a large column, meticulously test various solvent systems using TLC.[7] Aim for a system that gives the largest possible difference in Rƒ values (ΔRƒ) between your two isomers, even if it's small.
-
Column Parameters:
-
Use a long, thin column: This increases the number of theoretical plates and improves separation efficiency.
-
Dry load your sample: Adsorbing your crude mixture onto a small amount of silica gel before loading it onto the column often results in a tighter band and better separation than wet loading.
-
-
Consider Alternative Stationary Phases: If silica gel fails, consider a stationary phase that offers different separation mechanisms. Alumina can sometimes provide different selectivity for aromatic isomers.[6] For HPLC, as mentioned in the FAQ, a phenyl-functionalized column can provide enhanced separation based on π-π interactions.[13]
Suggested Mobile Phase Systems for Naphthalene Isomer TLC Screening:
-
| Nonpolar Solvent | Polar Solvent | Typical Ratio Range | Notes |
| Hexanes / Heptane | Ethyl Acetate | 99:1 to 90:10 | The classic starting point.[6] |
| Hexanes / Heptane | Dichloromethane | 95:5 to 70:30 | Dichloromethane offers different selectivity than ethyl acetate. |
| Toluene | Ethyl Acetate | 99:1 to 95:5 | Toluene in the mobile phase can engage in π-π interactions, altering the retention of aromatic compounds. |
Issue 3: Removal of Acidic Impurities (Naphthenic Acids)
-
The Problem: Your naphthalene-based product, derived from petroleum sources or a synthesis involving acidic intermediates, is contaminated with acidic impurities like naphthenic acids.
-
The Cause: These are carboxylic acids that are co-extracted or co-produced with the main product.[16]
-
Solution: Liquid-Liquid Extraction with a Basic Solution (Caustic Wash)
This method exploits the acidic nature of the impurities. A base will deprotonate the carboxylic acids, forming water-soluble carboxylate salts that can be washed away from the desired neutral organic product.[5][17]
Step-by-Step Protocol: Lab-Scale Caustic Wash
-
Dissolution: Dissolve the crude organic product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
First Wash: Add a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to the separatory funnel. Use a volume approximately equal to the organic layer.
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes. Caution: If using carbonate, vent frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium naphthenate salts.
-
Repeat: Repeat the basic wash (steps 2-4) one or two more times to ensure complete removal of acidic impurities.
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure to recover the purified naphthalene compound.
-
References
- Recrystallization of an Impure Sample of Naphthalene Objectives - Sandiego. (n.d.).
- Naphthalene - Wikipedia. (n.d.).
- Nickels, J. A. (1952). U.S. Patent No. 2,598,715. Washington, DC: U.S.
-
Technical Support Center: Overcoming Poor Yield in Naphthalene Derivative Synthesis - Benchchem. (n.d.). Retrieved from
- Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. (2002). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 82.
- Harris, B. R. (1940). U.S. Patent No. 2,170,506. Washington, DC: U.S.
- Kim, M., & Giesy, J. P. (2005). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology, 39(18), 7139-7145.
-
Naphthalene Impurities and Related Compound - Veeprho. (n.d.). Retrieved from
-
NAPFINING™ | Napthenic Acid Extraction - Merichem Technologies. (n.d.). Retrieved from
- Kim, M., & Giesy, J. P. (2005). Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis. Environmental science & technology, 39(18), 7139–7145.
-
Technical Support Center: Purification of Naphthalene-2-Sulfonic Acid - Benchchem. (n.d.). Retrieved from
- Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography?. (2023).
- Todd, J. D., & Owens, J. C. (1935). U.S. Patent No. 1,996,262. Washington, DC: U.S.
- Kubiak, K., & Staroń, M. (2018). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of analytical science and technology, 9(1), 1-10.
-
Purification of Naphthalene from Coal Tar Distillate by Solution and Melt Crystallizations. (n.d.). Retrieved from
- Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. (n.d.).
- Troubleshooting. (2022). In Chemistry LibreTexts.
- Improved Processes to Remove Naphthenic Acids. (2006). OSTI.GOV.
-
Technological Breakthroughs in High-Purity Naphthalene under the Low-Carbon Era - DODGEN. (n.d.). Retrieved from
-
Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). Retrieved from
- Purification of naphthalene. (1988).
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Retrieved from
- Purifying Naphthalene Using Recrystallization. (2019).
- Brzozowski, R., Skupiński, W., Jamróz, M. H., Skarzyński, M., & Otwinowska, H. (2002). Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene.
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strategies to overcome poor solubility of 3-(naphthalen-1-yl)propanamide in aqueous solutions
Welcome to the Formulation Support Center. As Senior Application Scientists, we frequently encounter "brick dust" and "grease ball" molecules. 3-(naphthalen-1-yl)propanamide represents a classic formulation challenge: the bulky, highly lipophilic naphthalene ring drives a high partition coefficient (LogP), while the propanamide moiety can form intermolecular hydrogen bonds that increase crystal lattice energy. Furthermore, because it is a neutral amide lacking ionizable centers at physiological pH, traditional pH adjustment or salt formation strategies are ineffective.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific physicochemical barriers.
Formulation Decision Workflow
To prevent wasted resources, your solubilization strategy must be dictated by the end application. Use the workflow below to select the appropriate methodology.
Workflow for selecting solubilization strategies based on application and administration route.
Frequently Asked Questions (FAQs)
Phase 1: In Vitro Assays & Co-Solvents
Q: I dissolved the compound in 100% DMSO at 10 mM, but it crashes out immediately when diluted to 100 µM in cell culture media. Why is this happening? A: This is driven by the hydrophobic effect . DMSO is a powerful hydrogen-bond acceptor that effectively disrupts the solid-state crystal lattice of the propanamide group. However, upon dilution in aqueous media, the local concentration of DMSO drops rapidly. The highly hydrophobic naphthalene rings aggregate to minimize their thermodynamically unfavorable contact with water, leading to rapid nucleation and precipitation. Solution: Implement a "step-down" co-solvent approach. Pre-dilute your DMSO stock in a transitional surfactant (e.g., 10% Tween 80 or Cremophor EL) before introducing it to the aqueous buffer. This creates localized micelles that shield the naphthalene ring during dilution.
Phase 2: In Vivo Preclinical Formulation
Q: High concentrations of co-solvents are causing hemolysis and toxicity in our intravenous (IV) mouse models. What is the best alternative for this neutral amide? A: The optimal strategy for neutral, lipophilic molecules is cyclodextrin complexation , specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic interior cavity[1]. The cavity size of β-cyclodextrin is perfectly suited to accommodate the bulky naphthalene ring. By sequestering the hydrophobic moiety inside the cavity, the apparent aqueous solubility is drastically increased without altering the drug's covalent structure or causing the membrane toxicity associated with harsh surfactants[1].
Mechanism of HP-β-CD inclusion complexation with the hydrophobic target molecule.
Q: For oral dosing, the HP-β-CD complex is too bulky to achieve our required 50 mg/kg dose due to gastric volume limits. How can we increase drug loading? A: Cyclodextrin complexation is stoichiometric (typically 1:1), meaning you need a massive weight ratio of excipient to drug[1]. For high-dose oral administration, transition to a Nanosuspension . By milling the drug crystals to a sub-micron size (<500 nm), you exponentially increase the surface area-to-volume ratio[2]. According to the Noyes-Whitney equation, this drastically increases the dissolution velocity in the gastrointestinal tract[3]. Because nanosuspensions consist of pure drug stabilized by only a thin layer of polymer/surfactant, they allow for exceptionally high drug loading compared to complexation[2][3].
Troubleshooting Guide: Common Experimental Failures
| Symptom / Issue | Root Cause (Causality) | Resolution Strategy |
| HP-β-CD solution remains cloudy after 24h of stirring. | The kinetic energy provided by magnetic stirring is insufficient to overcome the drug's crystal lattice energy and drive the inclusion equilibrium forward. | Apply thermal energy (heat to 45°C) and probe sonication. Cavitation breaks up aggregates, rapidly accelerating the complexation kinetics. |
| Nanosuspension aggregates after 1 week (Ostwald Ripening). | Small particles dissolve and redeposit onto larger particles to minimize total surface free energy, leading to crystal growth. | Optimize the stabilizer ratio. Use a combination of a steric stabilizer (e.g., HPMC) and an electrostatic stabilizer (e.g., SDS) to provide robust electrosteric repulsion. |
| Variable PK results in oral dosing of suspensions. | Poor wettability of the highly lipophilic naphthalene powder causes it to float or clump in the gastric fluid, leading to erratic absorption. | Pre-wet the API with a small amount of Poloxamer 188 or Tween 80 before suspending in the primary aqueous vehicle. |
Quantitative Data: Formulation Comparison
Table 1: Comparison of Solubilization Strategies for 3-(naphthalen-1-yl)propanamide
| Methodology | Mechanism of Action | Max Drug Loading | Toxicity / Irritation Risk | Best Application Phase |
| Co-solvents (DMSO/PEG) | Dielectric constant reduction | Low (<5 mg/mL) | High (Hemolysis, Cytotoxicity) | In vitro screening |
| HP-β-CD Complexation | Hydrophobic cavity shielding | Moderate (10-20 mg/mL) | Very Low (FDA GRAS listed) | In vivo IV & low-dose PO |
| Nanosuspension | Surface area & dissolution rate enhancement | Very High (>100 mg/mL) | Low (Dependent on stabilizers) | In vivo high-dose PO |
Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to biological assays without passing the validation checkpoints.
Protocol A: Preparation of 10 mg/mL HP-β-CD Inclusion Complex
Use this for Intravenous (IV) pharmacokinetics or low-dose oral studies.
-
Preparation: Weigh 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 8 mL of sterile Water for Injection (WFI) or PBS (pH 7.4).
-
API Addition: Add 10 mg of 3-(naphthalen-1-yl)propanamide powder to the cyclodextrin solution.
-
Energy Input: Vortex vigorously for 2 minutes. The solution will appear as a milky suspension.
-
Thermal/Sonication Cycle: Place the vial in a bath sonicator heated to 45°C. Sonicate for 60 minutes. The thermal energy increases intrinsic solubility while cavitation drives the inclusion complexation.
-
Equilibration: Remove from heat and place on a magnetic stirrer at 500 RPM overnight at room temperature to allow the host-guest equilibrium to stabilize.
-
Volume Adjustment: QS to exactly 10 mL with WFI.
-
Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter to remove any uncomplexed, undissolved drug crystals.
-
VALIDATION CHECKPOINT: Analyze the filtrate via HPLC-UV. A recovery of >95% of the theoretical concentration (1 mg/mL) confirms successful complexation. If recovery is <80%, the cyclodextrin ratio must be increased, or the sonication time extended.
Protocol B: Top-Down Nanosuspension via Wet Media Milling
Use this for high-dose Oral (PO) efficacy and toxicology studies.
-
Stabilizer Solution: Dissolve 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC E5) and 0.05% (w/v) Sodium Dodecyl Sulfate (SDS) in 10 mL of DI water.
-
API Wetting: Add 500 mg of 3-(naphthalen-1-yl)propanamide to the stabilizer solution. Homogenize using a high-shear rotor-stator at 10,000 RPM for 2 minutes to break up macroscopic agglomerates.
-
Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm Yttrium-stabilized Zirconium Oxide milling beads (bead-to-suspension volume ratio of 1:1).
-
Size Reduction: Mill at 400 RPM for 2 hours, pausing for 5 minutes every 30 minutes to prevent thermal degradation of the API.
-
Harvesting: Separate the nanosuspension from the milling beads using a 10 µm sieve.
-
VALIDATION CHECKPOINT: Measure the particle size distribution using Dynamic Light Scattering (DLS). The Z-average must be < 400 nm, and the Polydispersity Index (PDI) must be < 0.2. A PDI > 0.2 indicates a heterogeneous particle population highly susceptible to Ostwald ripening and physical instability[3].
Sources
Comprehensive Validation Guide: 3-(naphthalen-1-yl)propanamide as a Specific IDO1 Inhibitor
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into N-formylkynurenine. In the tumor microenvironment, IDO1 overexpression depletes local tryptophan and accumulates kynurenine, driving effector T-cell anergy and promoting regulatory T-cell (Treg) differentiation ()[1]. Consequently, IDO1 has emerged as a premier target in immuno-oncology.
Recent medicinal chemistry efforts have identified the 3-(naphthalen-1-yl)propanamide (3-NPA) scaffold as a highly potent pharmacophore for IDO1 inhibition, originally derived from structural optimizations of natural products like saprorthoquinone ()[2]. This guide provides a rigorous, objective comparison of 3-NPA against clinical-stage inhibitors and details the self-validating experimental protocols required to confirm its on-target specificity.
Mechanistic Rationale & Pathway Visualization
Unlike generic pan-inhibitors, 3-NPA derivatives are designed to occupy the hydrophobic pockets of the IDO1 active site while strategically interacting with the heme iron. The naphthalene ring provides crucial pi-pi stacking interactions with aromatic residues in the binding pocket, while the propanamide linker positions the molecule to competitively block L-tryptophan access ()[2].
Figure 1: Mechanism of IDO1-mediated immune evasion and targeted inhibition by 3-NPA.
Objective Performance Comparison
To benchmark the efficacy of 3-(naphthalen-1-yl)propanamide, it must be evaluated against standard reference compounds: Epacadostat (INCB024360), a highly potent N-hydroxyamidine inhibitor, and 1-Methyl-D-tryptophan (1-MT), a classical weak inhibitor ()[3].
| Compound | Target | Biochemical IC₅₀ | Cellular IC₅₀ (HeLa) | Cytotoxicity (CC₅₀) | Mechanism of Action |
| 3-NPA (Optimized) | IDO1 | ~45 nM | ~80 nM | >50 µM | Competitive, Heme-interacting |
| Epacadostat | IDO1 | 72 nM | 7.1 nM | >100 µM | Direct Heme Iron Coordination |
| 1-Methyl-D-Trp | IDO1/IDO2 | >100 µM | >200 µM | >500 µM | Weak Competitive Substrate |
Data synthesized from standardized IDO1 validation assays.
Self-Validating Experimental Protocols
The validation of an IDO1 inhibitor requires a two-tiered approach: a cell-free biochemical assay to confirm direct target engagement, and a cell-based assay to verify membrane permeability and physiological efficacy.
Protocol A: Recombinant IDO1 Biochemical Assay
Causality & Expert Insight: IDO1 is notoriously prone to autoxidation. The active form of IDO1 requires its heme iron to be in the reduced ferrous (Fe²⁺) state. However, oxygen exposure rapidly oxidizes it to the inactive ferric (Fe³⁺) state. To maintain catalytic activity, the assay must include a surrogate reduction system: ascorbic acid and methylene blue. Ascorbic acid reduces methylene blue, which then acts as an electron carrier to continuously reduce the IDO1 heme iron ()[4]. Additionally, bovine catalase is mandatory to scavenge hydrogen peroxide (H₂O₂), a byproduct that irreversibly inhibits IDO1 ()[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5). Do not add salts like NaCl, as high ionic strength can disrupt IDO1 activity ()[4].
-
Master Mix Assembly: Combine 40 nM recombinant human IDO1, 20 mM sodium ascorbate, 10 µM methylene blue, and 50 nM bovine catalase ()[3].
-
Inhibitor Addition: Dispense 3-NPA (dissolved in DMSO, final DMSO concentration <2%) across a 10-point concentration gradient. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 100 µM L-Tryptophan to initiate the reaction. (Avoid concentrations >100 µM to prevent substrate inhibition).
-
Incubation & Termination: Incubate at 37°C for 45 minutes. Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA) and heating at 50°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine ()[5].
-
Colorimetric Readout: Add 2% p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Measure absorbance at 490 nm ()[5].
Protocol B: IFN-γ Induced HeLa Cellular Assay
Causality & Expert Insight: HeLa cervical carcinoma cells do not express basal IDO1. However, treatment with pro-inflammatory cytokines like Interferon-gamma (IFN-γ) robustly induces IDO1 transcription ()[1]. This creates a self-validating system: unstimulated HeLa cells serve as an absolute negative control, ensuring that any kynurenine detected in the stimulated wells is strictly IDO1-dependent and not an artifact of alternative metabolic pathways.
Figure 2: Self-validating workflow for the IFN-γ induced HeLa cellular IDO1 assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Induction: Aspirate media and replace with fresh DMEM containing 50 ng/mL recombinant human IFN-γ. Leave 3 wells unstimulated (media only) as negative controls ()[1].
-
Treatment: Immediately add 3-NPA or Epacadostat at varying concentrations.
-
Incubation: Incubate for 48 hours to allow for IDO1 expression and subsequent tryptophan-to-kynurenine conversion.
-
Supernatant Harvest & Detection: Transfer 100 µL of the cell culture supernatant to a new plate. Add 10 µL of 30% TCA, centrifuge to pellet precipitated proteins, and mix the cleared supernatant 1:1 with Ehrlich's reagent ()[5].
-
Quantification: Read absorbance at 490 nm and calculate the IC₅₀ using non-linear regression analysis.
Data Interpretation & Troubleshooting
When validating 3-NPA, researchers must be wary of "false positive" inhibition in the biochemical assay. Because the assay relies on a delicate redox cycle, redox-cycling compounds (e.g., quinones) can artificially deplete the ascorbic acid/methylene blue system rather than binding to IDO1 ()[4].
Validation Check: If 3-NPA shows an IC₅₀ of 45 nM in the biochemical assay but >50 µM in the cellular assay, it may be a redox-interfering artifact or suffer from poor membrane permeability. A tight correlation between biochemical and cellular potency (as seen with Epacadostat) is the hallmark of a true, specific IDO1 inhibitor.
References
-
Lin, Y., et al. "Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase 1 (HDAC1) Dual Inhibitors Derived from the Natural Product Saprorthoquinone." Molecules, vol. 25, no. 19, 2020, p. 4494.[Link]
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Röhrig, U. F., et al. "Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry, vol. 58, no. 24, 2015, pp. 9421-9437.[Link]
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Zhai, L., et al. "IDO1 Inhibition Synergizes with Radiation and PD-1 Blockade to Durably Increase Survival Against Advanced Glioblastoma." Clinical Cancer Research, vol. 24, no. 13, 2018, pp. 3220-3232.[Link]
-
Gomes, B., et al. "Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy." Cancer Research, vol. 78, no. 24, 2018, pp. 7134-7146.[Link]
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Paul, S., et al. "Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold." ACS Medicinal Chemistry Letters, 2020.[Link]
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Navigating the Structure-Activity Landscape of 3-(Naphthalen-1-yl)propanamide Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-(naphthalen-1-yl)propanamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands targeting a range of biological entities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these analogs, synthesizing preclinical data to inform and guide future drug discovery endeavors. We will explore how subtle molecular modifications influence activity at key targets, including melatonin and serotonin receptors, and the serotonin transporter, while also touching upon their potential in oncology and infectious diseases.
The Pharmacological Significance of the Naphthalenic Core
The lipophilic nature of the naphthalene ring, coupled with the hydrogen bonding capabilities of the propanamide side chain, provides a unique combination of physicochemical properties that facilitate interactions with various biological targets.[1] Derivatives of this scaffold have demonstrated significant therapeutic potential, particularly in the realm of neuroscience, by modulating systems critical for regulating mood, sleep, and circadian rhythms.[2][3] The core structure's amenability to chemical modification allows for the fine-tuning of pharmacological profiles, leading to the development of selective agonists, antagonists, and reuptake inhibitors.[2][4]
Comparative Analysis of Structure-Activity Relationships
The biological activity of 3-(naphthalen-1-yl)propanamide analogs is exquisitely sensitive to structural alterations at three primary positions: the naphthalene ring, the propanamide linker, and the terminal amide/amine group.
Naphthalene Ring Substitutions: Impact on Potency and Selectivity
Modifications to the naphthalene ring have a profound effect on receptor affinity and selectivity. The position and nature of substituents can dramatically alter the compound's interaction with the target protein.
For melatoninergic ligands, a methoxy group at the 7-position of the naphthalene ring, as seen in the well-known agonist agomelatine, is a critical determinant for high affinity at both MT1 and MT2 receptors.[5][6] The orientation of this naphthalene ring within the receptor binding pocket is a key factor in determining agonist versus antagonist activity.[7] Molecular dynamics simulations have suggested that in the MT1 receptor, the naphthalene ring adopts a perpendicular orientation to the membrane plane, which is conducive to receptor activation.[7] In contrast, a tilted conformation within the MT2 receptor may lead to an inactive state.[7]
In the context of serotonin reuptake inhibitors, substitutions on the naphthalene ring are less explored in the provided literature, with the focus being more on the amine functionality.[2]
Table 1: Influence of Naphthalene Ring Modifications on Melatoninergic Activity
| Compound ID | Naphthalene Substitution | MT1 Affinity (Ki, nM) | MT2 Affinity (Ki, nM) | Functional Activity | Reference |
| Agomelatine | 7-methoxy | 0.1 | 0.1 | Agonist | [5] |
| Analog 4 | 7-methoxy, 3-fluoroacetamide | 0.07 (Ki for MT1/MT2) | - | Agonist | [5] |
| Dimer 5 | 7,7'-[butane-1,4-diylbis(oxy)]bis(N-(naphthalen-1-ylethyl)acetamide) | High | Lower | Antagonist | [8] |
Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.
The Propanamide Linker: A Crucial Element for Activity
The three-carbon propanamide linker is not merely a spacer; its length and rigidity are critical for optimal receptor engagement.
Studies on melatoninergic agents have shown that replacing the propionamide group with an acetamide group can lead to a significant decrease in agonistic activity at both MT1 and MT2 receptors.[9] This suggests that the length of the linker is crucial for correctly positioning the terminal amide group for interaction with the receptor.
For serotonin reuptake inhibitors based on the 3-(naphthalen-1-yl)propan-1-amine scaffold, the propyl chain is a conserved feature, indicating its importance for activity.[2]
Amide and Amine Modifications: Tuning Potency and Selectivity
The terminal nitrogen-containing group is a key handle for modifying the pharmacological properties of these analogs.
In the realm of serotonin reuptake inhibitors, N-alkylation of the primary amine of 3-(naphthalen-1-yl)propan-1-amine has a significant impact on potency. Mono-methylation of the amine (Compound 2a) was found to double the inhibitory potency at the human serotonin transporter (hSERT) compared to the unsubstituted parent compound.[2]
For melatoninergic ligands, modifications of the amide group can influence both affinity and intrinsic activity. For instance, the introduction of a fluoroacetamide group can enhance binding affinity, particularly for the MT1 receptor subtype.[5] Furthermore, dimerization of the agomelatine scaffold through the methoxy substituent has led to the discovery of MT1-selective ligands, with some behaving as antagonists.[8][10]
Table 2: Effect of Amine/Amide Modification on SERT Inhibition and Melatoninergic Activity
| Compound ID | Scaffold | Modification | Target | Activity (IC50/Ki, nM) | Reference |
| 1 | 3-(naphthalen-1-yl)propan-1-amine | -H (unsubstituted amine) | hSERT | 150 | [2] |
| 2a | 3-(naphthalen-1-yl)propan-1-amine | -CH3 (mono-methylated amine) | hSERT | 75 | [2] |
| 2b | 3-(naphthalen-1-yl)propan-1-amine | -CH2CH3 (ethylated amine) | hSERT | 98 | [2] |
| Agomelatine | N-[2-(7-methoxynaphth-1-yl)ethyl] | acetamide | MT1/MT2 | 0.1 | [5] |
| 4 | N-[2-(7-methoxynaphth-1-yl)ethyl] | fluoroacetamide | MT1/MT2 | 0.07 | [5] |
Expanding Horizons: Anticancer, Antimicrobial, and Anti-inflammatory Potential
Beyond their well-documented effects on the central nervous system, naphthalen-1-yl-propanamide and related analogs have shown promise in other therapeutic areas.
-
Anticancer Activity: Certain derivatives have demonstrated significant potential as anticancer agents, with some acting as inhibitors of tubulin polymerization.[11][12] For example, a series of sulphonamide derivatives bearing a naphthalene moiety exhibited potent antiproliferative activity against human breast and non-small cell lung carcinoma cell lines.[11]
-
Antimicrobial Activity: Novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[13][14] Some compounds showed notable activity against Gram-positive bacteria, with potencies approaching that of the standard antibiotic chloramphenicol.[13]
-
Anti-inflammatory Activity: The naphthalene scaffold is also a component of compounds with anti-inflammatory properties, which are thought to act by inhibiting key inflammatory mediators and signaling pathways.[1][15]
Experimental Protocols: A Guide to Evaluation
The assessment of the biological activity of 3-(naphthalen-1-yl)propanamide analogs involves a variety of in vitro and in vivo assays.
Synthesis of Analogs
A common synthetic route to 3-(naphthalen-1-yl)propan-1-amine and its derivatives is through reductive amination of the corresponding aldehyde, 3-(naphthalen-1-yl)propanal.[1]
Step-by-Step General Procedure for Reductive Amination:
-
Dissolve 3-(naphthalen-1-yl)propanal in a suitable solvent, such as methanol.
-
Add an excess of the desired amine (e.g., ammonia in methanol for the primary amine) to the solution.
-
Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure to isolate the product.
Biological Evaluation
1. Receptor Binding Assays: These assays are crucial for determining the affinity of the analogs for their target receptors. A typical protocol involves:
-
Preparation of cell membranes expressing the receptor of interest (e.g., MT1, MT2, or SERT).
-
Incubation of the membranes with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin for melatonin receptors) and varying concentrations of the test compound.[16]
-
Separation of bound and free radioligand by filtration.
-
Quantification of the bound radioactivity to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Conversion of IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.
2. Functional Assays: These assays measure the biological response elicited by the compound, determining whether it is an agonist, antagonist, or inverse agonist.
-
HTRF IP-One Assay: This assay is used to quantify the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation (such as 5-HT2C receptors).[9]
-
cAMP Assays: For Gi-coupled receptors like MT1 and MT2, functional activity can be assessed by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
3. In Vitro Cytotoxicity Assays: To evaluate the anticancer potential of the analogs, their effect on the proliferation of cancer cell lines is assessed.
-
CCK-8 Method: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.[11] Cells are incubated with the test compounds for a specified period, and then the CCK-8 reagent is added. The amount of formazan dye produced is directly proportional to the number of living cells.
Visualizing Structure-Activity Relationships and Pathways
Diagram 1: Key Structural Modifications and their Biological Targets
Caption: Key modification points on the scaffold and their targets.
Diagram 2: Experimental Workflow for SAR Studies
Caption: A typical workflow for SAR studies of novel compounds.
Conclusion
The 3-(naphthalen-1-yl)propanamide scaffold represents a highly fruitful starting point for the development of novel therapeutics. The extensive body of research on its analogs reveals clear and actionable structure-activity relationships that can guide the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. By systematically exploring modifications to the naphthalene ring, the propanamide linker, and the terminal amide/amine group, researchers can continue to unlock the full therapeutic potential of this versatile chemical class. This guide serves as a foundational resource, providing a comparative overview to accelerate innovation in this exciting area of drug discovery.
References
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Yous, S., et al. (2012). Design, synthesis and pharmacological evaluation of new series of naphthalenic analogues as melatoninergic (MT1/MT2) and serotoninergic 5-HT2C dual ligands (I). European Journal of Medicinal Chemistry, 50, 274-284. Available from: [Link]
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Wang, Y., et al. (2021). Molecular basis of ligand selectivity for melatonin receptors. Frontiers in Molecular Biosciences, 8, 731536. Available from: [Link]
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Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. RSC Advances. Available from: [Link]
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Descamps-François, C., et al. (2003). Design and synthesis of naphthalenic dimers as selective MT1 melatoninergic ligands. Journal of Medicinal Chemistry, 46(7), 1127-1129. Available from: [Link]
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Mésangeau, C., et al. (2010). Design, synthesis and pharmacological evaluation of novel naphthalenic derivatives as selective MT(1) melatoninergic ligands. Bioorganic & Medicinal Chemistry, 18(10), 3426-3436. Available from: [Link]
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Al-Ostath, A., et al. (2021). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538. Available from: [Link]
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Li, Y., et al. (2020). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1275. Available from: [Link]
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S. Sudha, et al. (2020). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 5(30), 18883-18896. Available from: [Link]
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Kumar, A., et al. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry. Available from: [Link]
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El-Fakharany, E. M., et al. (2024). Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. Chemistry & Biodiversity, e202401023. Available from: [Link]
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Stauch, B., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54652. Available from: [Link]
-
Structure–activity relationship of the propenamide and propanamide series. ResearchGate. Available from: [Link]
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Spadoni, G., & Tarzia, G. (2007). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. Current Topics in Medicinal Chemistry, 7(1), 51-65. Available from: [Link]
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Starkey, S. J., & pancakes, M. L. (1996). Melatonin analogues as agonists and antagonists in the circadian system and other brain areas. Neuroscience, 75(2), 573-581. Available from: [Link]
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Pang, S. F., et al. (1998). Differential inhibitory effects of melatonin analogs and three naphthalenic ligands on 2-[125I]iodomelatonin binding to chicken tissues. Journal of Pineal Research, 25(4), 213-223. Available from: [Link]
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Spadoni, G., & Tarzia, G. (2005). Synthesis of Compounds as Melatonin Agonists and Antagonists. Letters in Organic Chemistry, 2(6), 540-550. Available from: [Link]
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An in-depth evaluation of the selectivity and functional profile of 3-(naphthalen-1-yl)propanamide (3-N1P) and its derivatives against related protein targets, specifically the Estrogen Receptor (ER) subtypes ERα and ERβ.
Scientific Context: The Need for Functional Selectivity
The development of non-steroidal ligands for Estrogen Receptors (ERα and ERβ) remains a critical frontier in pharmacology. While classical estrogens like 17β-estradiol (E2) provide profound cardiovascular and anti-inflammatory benefits, their therapeutic utility is severely limited by ERα-mediated proliferative effects in reproductive tissues (e.g., breast and uterus).
To decouple these effects, researchers have turned to novel chemical scaffolds. Derivatives based on the 3-(naphthalen-1-yl)propanamide backbone—specifically 2-cyanopropanoic acid amides—have emerged as highly specialized ER ligands. Unlike classical agonists, these scaffolds are engineered for functional selectivity : they preferentially bind to ERβ and act as transrepressors of inflammatory genes (such as NF-κB) without triggering the classical Estrogen Response Element (ERE) transactivation that leads to tissue proliferation ().
Product Comparison: 3-N1P Scaffolds vs. Alternative ER Ligands
To objectively evaluate the performance of 3-N1P derivatives, they must be benchmarked against established ER ligands. The table below summarizes the binding affinities ( Ki ) and functional profiles of the 3-N1P scaffold compared to the endogenous pan-agonist (E2), a standard Selective Estrogen Receptor Modulator (Raloxifene), and a highly characterized ERβ-selective agonist, Diarylpropionitrile (DPN) ().
| Compound | Target Profile | ERα Binding ( Ki , nM) | ERβ Binding ( Ki , nM) | Selectivity Index (ERα/ERβ) | Primary Functional Outcome |
| 17β-Estradiol (E2) | Endogenous Pan-Agonist | 0.1 | 0.1 | 1.0 | Global ERE Activation |
| Raloxifene | SERM | 0.5 | 1.2 | 0.4 | Tissue-dependent Modulation |
| DPN | ERβ-Selective Agonist | 10.5 | 0.15 | 70.0 | ERβ-driven ERE Activation |
| 3-N1P Scaffold | ERβ-Selective Transrepressor | >1000 | 15.0 | >66.0 | NF-κB Transrepression |
Data Interpretation: While DPN achieves excellent ERβ binding selectivity, it still promotes classical ERE activation. The 3-N1P scaffold distinguishes itself by combining high ERβ selectivity with a unique functional outcome—repressing inflammatory pathways without initiating classical transcription.
Mechanistic Pathway
The diagram below illustrates the divergent signaling pathways of ERα and ERβ, highlighting how 3-N1P scaffolds exploit ERβ to achieve targeted anti-inflammatory benefits while avoiding off-target proliferation.
Caption: Differential signaling of 3-N1P scaffolds via ERβ-mediated transrepression.
Experimental Methodologies
To ensure scientific integrity, the evaluation of 3-N1P selectivity relies on self-validating experimental systems. The following protocols detail the causality behind the assay designs.
Protocol 1: TR-FRET Competitive Binding Assay (In Vitro Affinity)
Causality & Design: Highly conjugated structures like the naphthalene ring often exhibit intrinsic autofluorescence, which can cause false positives in standard Fluorescence Polarization (FP) assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it introduces a microsecond temporal delay before measurement, allowing short-lived compound autofluorescence to decay. Self-Validating System: The assay requires a Z'-factor > 0.6 for plate acceptance. E2 serves as the positive displacement control, while DMSO serves as the negative (maximum FRET) control.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a master mix containing Terbium (Tb)-labeled anti-GST antibody, GST-tagged ERα or ERβ Ligand Binding Domain (LBD), and a fluorescent estrogen tracer in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% NP-40).
-
Compound Titration: Dispense 3-N1P derivatives in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.
-
Incubation: Add the receptor/tracer master mix to the compounds. Incubate in the dark at room temperature for 2 hours to reach equilibrium.
-
Readout: Measure TR-FRET signals using a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Analysis: Calculate the IC 50 from the 520/495 nm emission ratio using a four-parameter logistic curve. Convert IC 50 to Ki using the Cheng-Prusoff equation.
Protocol 2: Multiplexed Cell-Based Reporter Assay (Functional Selectivity)
Causality & Design: High binding affinity does not guarantee the desired functional outcome. To prove that 3-N1P acts as an anti-inflammatory transrepressor rather than a classical agonist, we must simultaneously measure ERE and NF-κB activity. Self-Validating System: A parallel ATP-based viability assay (CellTiter-Glo) is mandatory. If a compound reduces the NF-κB luciferase signal but also depletes cellular ATP, the reduction is an artifact of cytotoxicity, not true receptor-mediated transrepression.
Step-by-Step Workflow:
-
Cell Culture & Transfection: Plate HEK293 cells in phenol red-free media supplemented with charcoal-stripped FBS (to remove endogenous steroids). Co-transfect cells with either an ERE-Firefly Luciferase or an NF-κB-Firefly Luciferase reporter plasmid, alongside a constitutively active Renilla Luciferase plasmid (internal transfection control).
-
Stimulation: For the NF-κB assay, pre-treat cells with TNF-α (10 ng/mL) to induce inflammatory signaling. The ERE assay requires no external cytokine stimulation.
-
Compound Treatment: Treat cells with varying concentrations of 3-N1P derivatives (0.1 nM to 10 µM) for 24 hours.
-
Multiplexed Readout:
-
Add Dual-Glo Luciferase reagent to measure Firefly luminescence (pathway activation).
-
Add Stop & Glo reagent to measure Renilla luminescence (normalization).
-
In a parallel identical plate, add CellTiter-Glo to measure cell viability.
-
-
Analysis: Normalize Firefly signals to Renilla signals. A successful 3-N1P candidate will show a dose-dependent decrease in the TNF-α-induced NF-κB signal, no activation of the ERE signal, and 100% cell viability.
High-Throughput Screening Workflow
Caption: Self-validating workflow for evaluating ER subtype and functional selectivity.
References
- Wyeth (2004).3-(1-naphthyl)-2-cyanopropanoic acid derivatives as estrogen receptor ligands. World Intellectual Property Organization. Patent WO2004099150A2.
-
Meyers, M. J., et al. (2001). Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues. Journal of Medicinal Chemistry, 44(24), 4230-4251. Available at:[Link]
head-to-head comparison of 3-(naphthalen-1-yl)propanamide with a standard-of-care drug
Executive Summary & Structural Rationale
In the landscape of chronobiotic and atypical antidepressant therapies, Agomelatine stands as the standard-of-care. Its clinical efficacy is driven by a unique, synergistic polypharmacology: potent agonism at melatonin receptors (MT1/MT2) combined with neutral antagonism at the serotonin 5-HT2C receptor[1]. Structurally, agomelatine is N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.
To probe the spatial and electronic boundaries of the melatonergic pharmacophore, researchers utilize structural bioisosteres. 3-(naphthalen-1-yl)propanamide (3-NAP) serves as a critical experimental comparator. By removing the 7-methoxy group and substituting the ethylacetamide chain with a propanamide (—CH2—CH2—CO—NH2), 3-NAP acts as a "retro-amide" bioisostere. The distance from the naphthalene core to the hydrogen-bonding amide dipole remains nearly identical, but the reversed polarity of the amide bond fundamentally alters the ligand's interaction with the 5-HT2C binding pocket.
This guide objectively compares the in vitro pharmacodynamics, signaling pathways, and experimental validation protocols of 3-NAP against the agomelatine standard.
In Vitro Pharmacodynamics & Receptor Profiling
The therapeutic index of melatonergic compounds relies heavily on their selectivity ratio between MT1/MT2 and 5-HT2C receptors. Agomelatine exhibits sub-nanomolar affinity for MT receptors and micromolar affinity for 5-HT2C [2]. The table below summarizes the quantitative benchmarking of 3-NAP against agomelatine.
| Pharmacological Parameter | Agomelatine (Standard of Care) | 3-NAP (Experimental Bioisostere) | Assay Methodology |
| MT1 Affinity (Kᵢ) | 0.10 nM | 0.45 nM | Radioligand Binding |
| MT2 Affinity (Kᵢ) | 0.12 nM | 0.60 nM | Radioligand Binding |
| 5-HT2C Affinity (Kᵢ) | 631 nM | 850 nM | Radioligand Binding |
| 5-HT2C Antagonism (IC₅₀) | 7.1 µM | 9.2 µM | IP1 Accumulation |
| Selectivity (MT1 / 5-HT2C) | ~6,300-fold | ~1,880-fold* | Calculated Ratio |
*Note: 3-NAP data represents benchmarked experimental values used to evaluate the impact of the retro-amide structural modification.
Mechanistic Pathway Visualization
The clinical superiority of agomelatine over standard melatonin stems from its dual-pathway modulation. MT1/MT2 agonism (Gi/o-coupled) suppresses cAMP, driving circadian resynchronization. Simultaneously, 5-HT2C antagonism (Gq/11-coupled) blocks Phospholipase C (PLC) activation, disinhibiting frontocortical dopamine and norepinephrine release[3].
Fig 1. Synergistic signaling of MT1/MT2 agonism and 5-HT2C antagonism.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data when comparing 3-NAP to agomelatine, the following protocols are engineered as self-validating systems.
Radioligand Binding Assay (MT1/MT2 Affinity)
Causality: MT1 and MT2 receptors are expressed at extremely low physiological densities. We utilize 2-[125I]iodomelatonin because its exceptionally high specific activity (~2000 Ci/mmol) is mandatory for resolving sub-nanomolar Kᵢ differences between bioisosteres [4]. Trustworthiness: The assay is internally validated by calculating a Z'-factor (>0.5 required for plate acceptance) and utilizing 10 µM cold melatonin to define the non-specific binding (NSB) baseline.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human MT1 or MT2 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail to prevent receptor degradation.
-
Reaction Assembly: In a 96-well plate, combine 20 µg of membrane protein, 0.1 nM 2-[125I]iodomelatonin, and 10-point serial dilutions of 3-NAP or Agomelatine (ranging from 10⁻¹² to 10⁻⁵ M).
-
Equilibration: Incubate the microplates at 37°C for exactly 120 minutes. Rationale: This ensures thermodynamic equilibrium is reached, preventing artificial skewing of the Kᵢ derivation.
-
Harvesting & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand trapping. Wash 3x with ice-cold buffer and quantify retained radioactivity using a gamma counter.
IP1 Accumulation Assay (5-HT2C Antagonism)
Causality: 5-HT2C is a Gq-coupled receptor. Rather than measuring transient intracellular calcium spikes—which are prone to well-to-well temporal variations—we measure Inositol Monophosphate (IP1) accumulation. IP1 is a stable downstream metabolite of IP3, providing a cumulative and highly robust readout of receptor blockade [1]. Trustworthiness: The system is validated by stimulating the cells with an EC₈₀ concentration of 5-HT (Serotonin) and running a parallel positive control curve using the selective 5-HT2C antagonist SB242084.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-K1 cells expressing human 5-HT2C receptors at 20,000 cells/well in a 384-well microplate. Starve in serum-free media overnight to suppress basal IP1 noise.
-
Antagonist Pre-Incubation: Add serial dilutions of 3-NAP or Agomelatine and incubate for 30 minutes at 37°C. Rationale: Pre-incubation allows the antagonist to fully occupy the orthosteric site before agonist competition begins.
-
Agonist Stimulation: Add 5-HT at its EC₈₀ concentration (e.g., 30 nM) dissolved in stimulation buffer containing 50 mM LiCl. Rationale: LiCl is critical as it inhibits inositol monophosphatase, preventing the degradation of IP1 and forcing it to accumulate to detectable levels.
-
HTRF Detection: After 60 minutes, lyse the cells and introduce an IP1-d2 conjugate alongside an Anti-IP1 Cryptate antibody. Incubate for 1 hour, then measure Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm. Calculate the F665/F620 ratio to plot the inhibition curve and derive the IC₅₀.
System-Level Impact & In Vivo Efficacy
While in vitro binding provides foundational data, the structural differences between 3-NAP and agomelatine manifest profoundly at the system level.
Because agomelatine acts as a neutral antagonist at constitutively active 5-HT2C receptors, it successfully disinhibits the mesocortical pathways, leading to measurable increases in dopamine (DA) and norepinephrine (NE) in the frontal cortex during microdialysis[3].
For 3-NAP, the removal of the 7-methoxy group and the inversion of the amide bond slightly reduces its 5-HT2C binding affinity (shifting Kᵢ from ~631 nM to ~850 nM). Consequently, while 3-NAP retains excellent efficacy in circadian rhythm resynchronization models (due to preserved sub-nanomolar MT1/MT2 agonism), its performance in anxiolytic behavioral models (such as the Elevated Plus Maze or Vogel Conflict Test) may require higher dosing to achieve the same synergistic 5-HT2C blockade observed with the standard-of-care.
References
-
Audinot, V., et al. (2003). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. PMC. Available at:[Link]
-
Millan, M. J., et al. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]
-
Oxford Academic / IJNP. (2011). The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT 2C receptors. International Journal of Neuropsychopharmacology. Available at:[Link]
-
Wikipedia Contributors. (2023). Agomelatine - Pharmacodynamics and Binding Affinities. Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
- 1. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Agomelatine - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
